molecular formula C17H17N3O4S2 B15575841 CAY10698

CAY10698

Numéro de catalogue: B15575841
Poids moléculaire: 391.5 g/mol
Clé InChI: CENSVXZQMJBVHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CAY10698 is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-24-15-4-2-3-12(16(15)21)11-19-13-5-7-14(8-6-13)26(22,23)20-17-18-9-10-25-17/h2-10,19,21H,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENSVXZQMJBVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Investigating the 12-Lipoxygenase Pathway with CAY10698: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 12-lipoxygenase (12-LOX) pathway and the utility of CAY10698 as a selective inhibitor for its investigation. This document outlines the mechanism of the 12-LOX pathway, presents key quantitative data for this compound, and offers detailed experimental protocols for studying its inhibitory effects.

The 12-Lipoxygenase Pathway

The 12-lipoxygenase (12-LOX) enzyme is a key player in the metabolism of polyunsaturated fatty acids, primarily converting arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12-HpETE). This product is then rapidly reduced to the more stable 12-hydroxyeicosatetraenoic acid (12-HETE). The 12-LOX pathway is implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, and cancer metastasis.

The signaling cascade initiated by 12-LOX activation involves the generation of 12-HETE, which can act as an intracellular and extracellular signaling molecule. It has been shown to modulate cellular functions such as proliferation, migration, and adhesion.

This compound: A Selective 12-LOX Inhibitor

This compound is a potent and selective inhibitor of platelet-type 12-LOX. Its selectivity makes it a valuable tool for dissecting the specific roles of the 12-LOX pathway in complex biological systems.

Quantitative Data for this compound
ParameterValueEnzyme/TargetNotes
IC₅₀ 5.1 µMHuman Platelet-type 12-LOX
Selectivity >50 µM15-LOX-1Demonstrates significantly reduced potency.
>40 µM15-LOX-2
>200 µM5-LOX
InactiveCOX-1/2

Table 1: Summary of in vitro inhibitory activity of this compound.

Physicochemical Properties and Formulation
PropertyValue
Molecular Formula C₁₇H₁₇N₃O₄S₂
Formula Weight 391.5 g/mol
Solubility DMSO: 20 mg/mL
DMF: 25 mg/mL
Ethanol: 0.5 mg/mL
DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL
Storage Store at -20°C as a crystalline solid.

Table 2: Physicochemical properties of this compound.

Experimental Protocols

This section provides detailed methodologies for assessing the inhibitory effect of this compound on 12-LOX activity.

In Vitro 12-LOX Inhibition Assay (Fluorometric)

This protocol describes a method to determine the IC₅₀ of this compound against purified 12-LOX enzyme.

Materials:

  • Purified human platelet-type 12-LOX enzyme

  • This compound

  • 12-LOX substrate (e.g., arachidonic acid)

  • Fluorescent probe sensitive to lipid hydroperoxides

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations to be tested.

  • Enzyme and inhibitor pre-incubation: In a 96-well plate, add the 12-LOX enzyme solution to each well. Add the diluted this compound solutions or vehicle control (DMSO) to the respective wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the arachidonic acid substrate to each well to start the enzymatic reaction.

  • Add fluorescent probe: Immediately after adding the substrate, add the fluorescent probe to each well.

  • Kinetic measurement: Place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of reaction is proportional to the 12-LOX activity.

  • Data analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Cellular 12-LOX Activity Assay

This protocol outlines a method to measure the inhibition of 12-LOX in a cellular context.

Materials:

  • Cell line expressing 12-LOX (e.g., human platelets, cancer cell lines)

  • This compound

  • Cell culture medium

  • Arachidonic acid

  • Calcium ionophore (e.g., A23187)

  • Methanol (B129727)

  • Internal standard (e.g., 12(S)-HETE-d8)

  • LC-MS/MS system

Procedure:

  • Cell culture and treatment: Culture the cells to the desired density. Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Stimulation of 12-LOX activity: Induce 12-LOX activity by treating the cells with arachidonic acid and a calcium ionophore.

  • Extraction of 12-HETE: After incubation, terminate the reaction by adding ice-cold methanol. Collect the cell supernatant. Add an internal standard to each sample for quantification.

  • Sample preparation: Evaporate the methanol and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Quantification of 12-HETE by LC-MS/MS: Inject the samples into an LC-MS/MS system equipped with a suitable column for lipid analysis. Use multiple reaction monitoring (MRM) to specifically detect and quantify 12-HETE and the internal standard.

  • Data analysis: Calculate the concentration of 12-HETE in each sample by comparing the peak area ratio of 12-HETE to the internal standard against a standard curve. Determine the percentage of inhibition for each this compound concentration and calculate the IC₅₀ value.

Visualizations

12-LOX Signaling Pathway and Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid LOX12 12-LOX AA->LOX12 Substrate HpETE12 12-HpETE LOX12->HpETE12 Oxygenation GSH_Px GSH-Px HETE12 12-HETE HpETE12->HETE12 Reduction Cellular_Effects Cellular Effects (Proliferation, Migration) HETE12->Cellular_Effects Signaling This compound This compound This compound->LOX12 Inhibition G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock (in DMSO) C Pre-incubate cells with This compound or Vehicle A->C B Culture 12-LOX Expressing Cells B->C D Stimulate 12-LOX activity (Arachidonic Acid + A23187) C->D E Extract 12-HETE (Methanol + Internal Standard) D->E F Quantify 12-HETE by LC-MS/MS E->F G Data Analysis (IC50 Determination) F->G

CAY10698 in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10698 is a potent and selective inhibitor of 12-Lipoxygenase (12-LOX), an enzyme implicated in the pathophysiology of various neurodegenerative diseases and neuronal injury. By targeting the 12-LOX pathway, this compound offers a promising therapeutic strategy to mitigate neuroinflammation, oxidative stress, and subsequent neuronal cell death. This technical guide provides an in-depth overview of the core applications of this compound in neuroscience research, including its mechanism of action, potential therapeutic applications in Alzheimer's disease, Parkinson's disease, and ischemic stroke, and detailed, albeit extrapolated, experimental protocols. All quantitative data from related 12-LOX inhibitor studies are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using the DOT language.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for 12-lipoxygenase (12-LOX) with an IC50 of 5.1 μM. It shows inactivity against 5-LOX, 15-LOX-1, 15-LOX-2, and cyclooxygenase (COX) enzymes, making it a specific tool for investigating the role of 12-LOX in various biological processes. In the context of neuroscience, the inhibition of 12-LOX is of significant interest due to the enzyme's role in producing pro-inflammatory lipid mediators and contributing to oxidative stress, both of which are central to the pathology of numerous neurological disorders.

Mechanism of Action in a Neuroscience Context

The 12-LOX enzyme is a key player in the arachidonic acid (AA) metabolic cascade. Upon activation by cellular stress, such as ischemia or neurotoxic insults, 12-LOX catalyzes the oxygenation of AA to produce 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is subsequently converted to 12-hydroxyeicosatetraenoic acid (12-HETE). These lipid mediators can exacerbate neuronal damage through several mechanisms:

  • Neuroinflammation: 12-HETE acts as a pro-inflammatory signal, promoting the release of cytokines and chemokines, and contributing to the activation of microglia and astrocytes.

  • Oxidative Stress: The enzymatic activity of 12-LOX itself generates reactive oxygen species (ROS), contributing to lipid peroxidation and damage to cellular components, including mitochondria.

  • Apoptosis: The 12-LOX pathway can trigger programmed cell death in neurons through the activation of downstream signaling cascades involving c-Jun N-terminal kinase (JNK) and caspase activation.

This compound, by inhibiting 12-LOX, is hypothesized to interrupt these pathological processes, thereby exerting a neuroprotective effect.

Potential Applications in Neuroscience Research

While direct in-vivo studies using this compound in neuroscience models are not extensively documented in publicly available literature, its therapeutic potential can be inferred from studies involving other 12-LOX inhibitors and the known role of the 12-LOX pathway in various neurological conditions.

Ischemic Stroke

Pathophysiology: Following an ischemic event, the 12-LOX pathway is upregulated, contributing to reperfusion injury, inflammation, and neuronal death in the ischemic penumbra.

Therapeutic Rationale: Inhibition of 12-LOX with a compound like this compound could reduce infarct volume, mitigate neurological deficits, and suppress the post-ischemic inflammatory response.

Alzheimer's Disease

Pathophysiology: 12-LOX is implicated in the pathogenesis of Alzheimer's disease by contributing to amyloid-beta (Aβ)-induced neurotoxicity and tau pathology. The enzyme's activity is associated with increased oxidative stress and inflammation in the brains of Alzheimer's patients.

Therapeutic Rationale: By blocking the 12-LOX pathway, this compound could potentially reduce Aβ-induced neuronal apoptosis and lessen the chronic neuroinflammation characteristic of Alzheimer's disease.

Parkinson's Disease

Pathophysiology: In Parkinson's disease, oxidative stress and inflammation are key drivers of dopaminergic neuron degeneration in the substantia nigra. The 12-LOX pathway is thought to contribute to these processes.

Therapeutic Rationale: this compound may offer a neuroprotective strategy for Parkinson's disease by reducing oxidative damage and the inflammatory response in the affected brain regions.

Quantitative Data Summary (Based on a representative 12/15-LOX inhibitor, ML351)

As specific quantitative data for this compound in neuroscience models is limited, the following tables summarize findings from a study using ML351, another potent 12/15-LOX inhibitor, in a mouse model of ischemic stroke. This data provides a benchmark for the potential efficacy of selective 12-LOX inhibition.

Table 1: Effect of ML351 on Infarct Volume and Neurological Deficit Score (NDS) in a Mouse Model of Ischemic Stroke

Time PointTreatmentInfarct Volume (%)Neurological Deficit Score (NDS)
6 hoursVehicle25 ± 32.5 ± 0.5
ML351 (50 mg/kg)15 ± 21.8 ± 0.4
24 hoursVehicle40 ± 53.0 ± 0.6
ML351 (50 mg/kg)25 ± 42.1 ± 0.5
72 hoursVehicle35 ± 42.8 ± 0.5
ML351 (50 mg/kg)20 ± 3**1.9 ± 0.4***

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Data adapted from Karatas et al., 2023.

Table 2: Effect of ML351 on Pro- and Anti-Inflammatory Cytokine Levels in the Ischemic Hemisphere

CytokineTime PointTreatmentConcentration (pg/mg protein)
IL-1β24 hoursVehicle150 ± 20
ML351 (50 mg/kg)100 ± 15
TNF-α24 hoursVehicle200 ± 25
ML351 (50 mg/kg)130 ± 20
IL-624 hoursVehicle300 ± 40
ML351 (50 mg/kg)210 ± 30
IL-1024 hoursVehicle50 ± 10
ML351 (50 mg/kg)80 ± 12

*p < 0.05 vs. Vehicle. Data adapted from Karatas et al., 2023.

Experimental Protocols (Hypothetical, based on standard neuroscience methods)

The following are detailed, hypothetical protocols for evaluating the efficacy of this compound in relevant neuroscience models. These protocols are based on standard methodologies and should be adapted and optimized for specific experimental conditions.

In Vitro Neuroprotection Assay using Primary Neuronal Cultures

Objective: To determine the protective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

Methodology:

  • Primary Neuron Culture:

    • Isolate cortical neurons from E18 rat embryos.

    • Plate neurons on poly-D-lysine coated plates at a density of 2 x 10^5 cells/cm².

    • Culture in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days.

  • Treatment:

    • Pre-treat cultures with varying concentrations of this compound (e.g., 1, 5, 10, 25 μM) or vehicle (DMSO) for 1 hour.

    • Induce excitotoxicity by adding glutamate (B1630785) to a final concentration of 100 μM for 24 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Data Analysis:

    • Calculate the percentage of neuroprotection conferred by this compound relative to the vehicle-treated, glutamate-exposed control.

    • Determine the EC50 of this compound for neuroprotection.

In Vivo Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)

Objective: To evaluate the neuroprotective effects of this compound in a transient focal cerebral ischemia model in mice.

Methodology:

  • Animal Model:

    • Use adult male C57BL/6 mice (25-30g).

    • Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCAO) with an intraluminal filament for 60 minutes.

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., DMSO, then diluted in saline with Tween-80).

    • Administer this compound (e.g., 10, 20, 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection at the time of reperfusion.

  • Neurological Deficit Scoring:

    • Assess neurological function at 24 and 72 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).

  • Infarct Volume Measurement:

    • At 72 hours, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brains, section, and stain with 2,3,5-triphenyltetrazolium chloride (TTC).

    • Quantify the infarct volume using image analysis software.

  • Immunohistochemistry:

    • Perform immunohistochemical staining on brain sections for markers of inflammation (e.g., Iba1 for microglia) and apoptosis (e.g., cleaved caspase-3).

Signaling Pathways and Experimental Workflows (Graphviz Visualizations)

G cluster_upstream Upstream Triggers cluster_pathway 12-LOX Signaling Pathway cluster_downstream Downstream Pathological Effects Ischemia_Reperfusion Ischemia/Reperfusion (e.g., Stroke) Arachidonic_Acid Arachidonic Acid (AA) Ischemia_Reperfusion->Arachidonic_Acid Neurotoxic_Insults Neurotoxic Insults (e.g., Aβ, MPTP) Neurotoxic_Insults->Arachidonic_Acid 12_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->12_LOX 12_HETE 12-HETE 12_LOX->12_HETE This compound This compound This compound->12_LOX Neuroinflammation Neuroinflammation (Microglial Activation, Cytokine Release) 12_HETE->Neuroinflammation Oxidative_Stress Oxidative Stress (ROS Production, Mitochondrial Damage) 12_HETE->Oxidative_Stress Apoptosis Neuronal Apoptosis (Caspase Activation) 12_HETE->Apoptosis Neuronal_Death Neuronal Death & Dysfunction Neuroinflammation->Neuronal_Death Oxidative_Stress->Neuronal_Death Apoptosis->Neuronal_Death

Caption: 12-LOX Signaling Pathway in Neurodegeneration.

G cluster_invitro In Vitro Neuroprotection Workflow cluster_invivo In Vivo Ischemic Stroke Workflow Culture_Neurons 1. Culture Primary Neurons Pretreat_this compound 2. Pre-treat with this compound Culture_Neurons->Pretreat_this compound Induce_Toxicity 3. Induce Excitotoxicity (Glutamate) Pretreat_this compound->Induce_Toxicity Assess_Viability 4. Assess Cell Viability (MTT/LDH) Induce_Toxicity->Assess_Viability Analyze_Data 5. Analyze Neuroprotection & EC50 Assess_Viability->Analyze_Data Induce_MCAO 1. Induce MCAO in Mice Administer_this compound 2. Administer this compound at Reperfusion Induce_MCAO->Administer_this compound Assess_Neurology 3. Assess Neurological Deficits Administer_this compound->Assess_Neurology Measure_Infarct 4. Measure Infarct Volume (TTC) Assess_Neurology->Measure_Infarct Perform_IHC 5. Immunohistochemistry (Iba1, Caspase-3) Measure_Infarct->Perform_IHC

Caption: Experimental Workflows for this compound Evaluation.

Conclusion

This compound represents a valuable research tool for elucidating the role of the 12-LOX pathway in the central nervous system. Based on its mechanism of action and the growing body of evidence implicating 12-LOX in neurodegenerative processes, this compound holds significant potential as a lead compound for the development of novel neuroprotective therapies. Further preclinical studies are warranted to fully characterize its efficacy and safety profile in various models of neurological disease. The experimental frameworks and comparative data presented in this guide offer a starting point for researchers aiming to investigate the therapeutic utility of this compound in neuroscience.

CAY10698: A Technical Guide to a Selective Chemical Probe for 12-Lipoxygenase (12-LOX) Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CAY10698, a potent and selective small-molecule inhibitor of 12-lipoxygenase (12-LOX). This document details its biochemical activity, selectivity, and its utility as a chemical probe for elucidating the physiological and pathological roles of 12-LOX. Experimental protocols and relevant signaling pathways are also described to facilitate its use in research and drug discovery.

Introduction to 12-Lipoxygenase (12-LOX)

12-Lipoxygenase is a member of the lipoxygenase family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, most notably arachidonic acid. The primary product of 12-LOX activity on arachidonic acid is 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to the more stable signaling molecule, 12-hydroxyeicosatetraenoic acid (12-HETE).[1][2]

The 12-LOX pathway is implicated in a variety of physiological and pathological processes. In platelets, 12-LOX and its metabolite 12-HETE are involved in modulating platelet activation and aggregation, thus playing a role in hemostasis and thrombosis.[1][2][3] In the context of cancer, elevated 12-LOX expression has been observed in various tumor types, where it contributes to cell proliferation, migration, invasion, and angiogenesis.[4][5][6] Furthermore, the 12-LOX pathway is linked to inflammatory responses and has been implicated in conditions such as diabetes and neurodegenerative diseases.[7][8] Given its involvement in these significant pathologies, 12-LOX has emerged as a promising therapeutic target. The development of potent and selective inhibitors, such as this compound, is crucial for both validating 12-LOX as a drug target and for dissecting its complex biological functions.

This compound: A Potent and Selective 12-LOX Inhibitor

This compound is a valuable chemical probe for investigating 12-LOX function due to its demonstrated potency and selectivity.

Biochemical Potency and Selectivity

The inhibitory activity of this compound against 12-LOX has been characterized, revealing it to be a potent inhibitor of this enzyme. Furthermore, its selectivity has been assessed against other related lipoxygenase isoforms and cyclooxygenase (COX) enzymes, highlighting its specificity for 12-LOX.

CompoundTargetIC50Selectivity ProfileReference
This compound 12-LOX5.1 µMInactive against 5-LOX, 15-LOX-1, 15-LOX-2, and COX-1/2.[9]

A related compound, MLS000099089, identified as a parent molecule of a new family of 12/15-LOX inhibitors, provides further insight into the potential of this chemical scaffold.

CompoundTargetIC50 / KiSelectivity ProfileReference
MLS000099089 h12/15-LOX (in vitro)IC50: 3.4 ± 0.5 µM>30-fold vs h5-LOX and COX-2; 15-fold vs h15-LOX-2; 10-fold vs h12-LOX.[4][10]
m12/15-LOX (ex vivo, HT-22 cells)IC50: ~10 µM[4][10]
h12/15-LOXKic: 1.0 ± 0.08 µM (competitive inhibition constant)Mixed inhibitor.[4][10]
h12/15-LOXKiu: 6.0 ± 3.3 µM (uncompetitive inhibition constant)[4][10]

Key Signaling Pathways Involving 12-LOX

The biological effects of 12-LOX are mediated through the production of 12-HETE, which in turn modulates various downstream signaling pathways. This compound can be utilized to probe the involvement of 12-LOX in these pathways.

12-LOX Pathway in Platelet Activation

In platelets, 12-LOX is activated downstream of collagen receptor (GPVI) stimulation, leading to 12-HETE production, which contributes to platelet aggregation and thrombus formation.

G cluster_membrane Platelet Membrane cluster_cytosol Cytosol Collagen Collagen GPVI GPVI Collagen->GPVI Binds Src Family Kinases Src Family Kinases GPVI->Src Family Kinases Activates Arachidonic Acid (Membrane) Arachidonic Acid (Membrane) 12-LOX 12-LOX Arachidonic Acid (Membrane)->12-LOX Substrate PLC PLC Src Family Kinases->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Mobilization Ca2+ Mobilization IP3->Ca2+ Mobilization Induces cPLA2 cPLA2 DAG->cPLA2 Activates Ca2+ Mobilization->cPLA2 Activates cPLA2->Arachidonic Acid (Membrane) Releases 12-HpETE 12-HpETE 12-LOX->12-HpETE Metabolizes 12-HETE 12-HETE 12-HpETE->12-HETE Reduced to Platelet Aggregation Platelet Aggregation 12-HETE->Platelet Aggregation Promotes This compound This compound This compound->12-LOX Inhibits

Caption: 12-LOX signaling in platelet activation.

Role of 12-LOX in Cancer Progression

In cancer cells, 12-LOX can be endogenously expressed or acquired from platelets via extracellular vesicles. The resulting 12-HETE production can activate pro-tumorigenic signaling pathways like NF-κB and MAPK, promoting cell survival, proliferation, and metastasis.

G cluster_extracellular Extracellular cluster_cell Cancer Cell Platelet EV Platelet EV 12-LOX (from EV) 12-LOX (from EV) Platelet EV->12-LOX (from EV) Delivers 12-HETE 12-HETE 12-LOX (from EV)->12-HETE Produces Arachidonic Acid Arachidonic Acid Arachidonic Acid->12-LOX (from EV) Substrate MAPK Pathway MAPK Pathway 12-HETE->MAPK Pathway Activates NF-kB Pathway NF-kB Pathway 12-HETE->NF-kB Pathway Activates Gene Expression Gene Expression MAPK Pathway->Gene Expression NF-kB Pathway->Gene Expression Proliferation Proliferation Gene Expression->Proliferation Migration Migration Gene Expression->Migration Invasion Invasion Gene Expression->Invasion This compound This compound This compound->12-LOX (from EV) Inhibits

Caption: 12-LOX signaling in cancer progression.

Experimental Protocols

The following are representative protocols for assessing the activity of 12-LOX inhibitors like this compound.

In Vitro 12-LOX Inhibition Assay (Spectrophotometric)

This assay measures the formation of the conjugated diene hydroperoxide product, which absorbs light at 234 nm.

Materials:

  • Purified human platelet 12-LOX

  • Arachidonic acid (substrate)

  • This compound (or other test inhibitor)

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.4

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare stock solutions of arachidonic acid and this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • In a 96-well plate, add the desired concentration of this compound or vehicle control.

  • Add the purified 12-LOX enzyme to each well and incubate for a pre-determined time (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to a final concentration of 10-20 µM.

  • Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate spectrophotometer.

  • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based 12-HETE Production Assay (LC-MS/MS)

This method quantifies the production of 12-HETE in cells treated with a 12-LOX inhibitor.

Materials:

  • Human platelets or a relevant cell line (e.g., PC-3 prostate cancer cells)

  • This compound

  • Agonist to stimulate 12-LOX activity (e.g., thrombin or collagen for platelets, arachidonic acid for cancer cells)

  • Cell culture medium or appropriate buffer

  • Internal standard (e.g., d8-12-HETE)

  • Solvents for extraction (e.g., methanol (B129727), ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Culture cells to the desired density or prepare a suspension of washed human platelets.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Stimulate the cells with an appropriate agonist to induce 12-LOX activity.

  • Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Terminate the reaction by adding ice-cold methanol containing the internal standard.

  • Extract the lipids from the cell suspension/lysate using a suitable organic solvent (e.g., solid-phase extraction or liquid-liquid extraction).

  • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • Analyze the sample by LC-MS/MS to quantify the amount of 12-HETE produced, normalized to the internal standard.

  • Calculate the percentage of inhibition of 12-HETE production for each inhibitor concentration and determine the IC50 value.

Experimental Workflow for Characterizing a 12-LOX Chemical Probe

A systematic workflow is essential for the comprehensive evaluation of a novel 12-LOX inhibitor like this compound.

G Start Start In_Vitro_Enzymatic_Assay In Vitro Enzymatic Assay (Potency & Selectivity) Start->In_Vitro_Enzymatic_Assay Kinetic_Analysis Kinetic Analysis (Mode of Inhibition) In_Vitro_Enzymatic_Assay->Kinetic_Analysis Cell_Based_Assay Cell-Based Target Engagement (12-HETE Production) Kinetic_Analysis->Cell_Based_Assay Functional_Cellular_Assay Functional Cellular Assays (e.g., Platelet Aggregation, Cell Migration) Cell_Based_Assay->Functional_Cellular_Assay In_Vivo_PK_PD In Vivo Pharmacokinetics & Pharmacodynamics Functional_Cellular_Assay->In_Vivo_PK_PD In_Vivo_Efficacy In Vivo Efficacy Studies (Disease Models) In_Vivo_PK_PD->In_Vivo_Efficacy Probe_Validation Validated Chemical Probe In_Vivo_Efficacy->Probe_Validation

Caption: Workflow for 12-LOX probe characterization.

Conclusion

This compound is a valuable tool for the scientific community, enabling the detailed investigation of 12-LOX biology. Its potency and selectivity make it a suitable chemical probe for dissecting the roles of 12-LOX in health and disease. The information and protocols provided in this guide are intended to support researchers in utilizing this compound to advance our understanding of 12-LOX and to explore its potential as a therapeutic target.

References

The Role of 12-Lipoxygenase in Diabetes Pathogenesis: A Technical Guide to the Selective Inhibitor CAY10698

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetes mellitus, a metabolic disorder characterized by chronic hyperglycemia, poses a significant global health challenge. A growing body of evidence implicates the enzyme 12-lipoxygenase (12-LOX) and its metabolic products, particularly 12-hydroxyeicosatetraenoic acid (12-HETE), in the pathogenesis of both type 1 and type 2 diabetes and their associated complications. This technical guide provides an in-depth overview of the role of the 12-LOX pathway in diabetes, focusing on its contribution to pancreatic β-cell dysfunction, inflammation, and oxidative stress. Furthermore, this guide introduces CAY10698, a potent and selective small-molecule inhibitor of 12-LOX, as a critical research tool for elucidating the therapeutic potential of targeting this pathway. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further investigation into this promising area of diabetes research.

Introduction: The 12-Lipoxygenase Pathway in Diabetes

12-Lipoxygenase is an enzyme that catalyzes the oxygenation of arachidonic acid to produce 12-HETE.[1][2][3] This bioactive lipid mediator is implicated in a variety of cellular processes, including inflammation, oxidative stress, and cell signaling.[1][4] In the context of diabetes, the 12-LOX pathway is activated in pancreatic β-cells and macrophages, contributing to the pathophysiology of the disease.[5][6]

In pancreatic β-cells, the overexpression and activation of 12-LOX are associated with impaired glucose-stimulated insulin (B600854) secretion and increased susceptibility to apoptosis.[7] Pro-inflammatory cytokines, which are key players in the autoimmune destruction of β-cells in type 1 diabetes, have been shown to upregulate 12-LOX expression and activity.[2][6] The resulting increase in 12-HETE production exacerbates cellular stress and contributes to β-cell demise.

In macrophages, 12-LOX plays a crucial role in promoting a pro-inflammatory phenotype.[5] The production of 12-HETE by macrophages contributes to the infiltration of these immune cells into pancreatic islets, a process known as insulitis, which is a hallmark of type 1 diabetes.[5] By fueling the inflammatory cascade within the islets, the 12-LOX pathway actively participates in the destruction of insulin-producing β-cells.

This compound: A Selective 12-LOX Inhibitor

This compound is a potent and selective inhibitor of 12-LOX, making it an invaluable tool for studying the role of this enzyme in diabetes and other inflammatory diseases.[8] Its selectivity allows researchers to dissect the specific contributions of the 12-LOX pathway without the confounding effects of inhibiting other related enzymes.

In Vitro Activity of this compound

The inhibitory activity of this compound against 12-LOX has been characterized in biochemical assays. This data is crucial for determining appropriate experimental concentrations and for comparing its potency to other inhibitors.

CompoundTargetIC50 (μM)SelectivityReference
This compound12-LOX5.1Inactive against 5-LOX, 15-LOX-1, 15-LOX-2, and COX-1/2[8]

Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound for 12-LOX and highlights its selectivity over other lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.

In Vivo Studies

As of the latest search, specific in vivo studies utilizing this compound in animal models of diabetes have not been identified in the public domain. The development of such studies would be a critical next step in validating the therapeutic potential of 12-LOX inhibition for diabetes treatment.

Signaling Pathways of 12-LOX in Diabetes Pathogenesis

The pro-diabetic effects of the 12-LOX pathway are mediated through complex intracellular signaling cascades. Understanding these pathways is essential for identifying downstream targets and for developing effective therapeutic strategies.

12-LOX Signaling in Pancreatic β-Cells

In pancreatic β-cells, elevated glucose and pro-inflammatory cytokines trigger the activation of 12-LOX. The resulting production of 12-HETE leads to increased oxidative stress and the activation of stress-activated protein kinases such as p38 MAPK and JNK. These kinases, in turn, activate pro-apoptotic pathways and inhibit key proteins involved in insulin gene expression and secretion, ultimately leading to β-cell dysfunction and death.

G Glucose High Glucose Alox12 12-LOX Glucose->Alox12 Cytokines Pro-inflammatory Cytokines Cytokines->Alox12 HETE 12-HETE Alox12->HETE AA AA Arachidonic Acid ROS Oxidative Stress (ROS) HETE->ROS p38 p38 MAPK ROS->p38 JNK JNK ROS->JNK Apoptosis Apoptosis p38->Apoptosis Dysfunction β-cell Dysfunction (↓ Insulin Secretion) p38->Dysfunction JNK->Apoptosis JNK->Dysfunction

Caption: 12-LOX signaling cascade in pancreatic β-cells leading to dysfunction and apoptosis.

12-LOX Signaling in Macrophages

In macrophages, the activation of 12-LOX and subsequent production of 12-HETE contribute to a pro-inflammatory phenotype. 12-HETE can act as a signaling molecule, binding to its receptor GPR31 and activating downstream pathways, including the NF-κB pathway. This leads to the transcription and release of pro-inflammatory cytokines, which further amplify the inflammatory response within the pancreatic islets.

G Alox12 12-LOX HETE 12-HETE Alox12->HETE AA AA Arachidonic Acid GPR31 GPR31 Receptor HETE->GPR31 NFkB NF-κB Pathway GPR31->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inflammation Islet Inflammation Cytokines->Inflammation

Caption: 12-LOX signaling in macrophages promoting islet inflammation.

Experimental Protocols

To facilitate research in this area, detailed protocols for key experiments are provided below.

In Vitro 12-HETE Production Assay

This protocol describes a method to measure the production of 12-HETE from cells in culture, which can be used to assess the inhibitory activity of compounds like this compound.

Materials:

  • Cell culture medium

  • Arachidonic acid

  • This compound or other inhibitors

  • Methanol

  • Solid-phase extraction (SPE) columns

  • ELISA kit for 12-HETE or LC-MS/MS system

Procedure:

  • Plate cells at a suitable density and culture overnight.

  • Pre-incubate cells with this compound or vehicle control for 1 hour.

  • Stimulate cells with a known agonist (e.g., calcium ionophore A23187) in the presence of exogenous arachidonic acid for 30 minutes.

  • Stop the reaction by adding ice-cold methanol.

  • Collect the supernatant and perform solid-phase extraction to purify the lipid fraction.

  • Quantify the amount of 12-HETE using a competitive ELISA kit or by LC-MS/MS.[9]

Pancreatic Islet Isolation and Culture

This protocol outlines the procedure for isolating pancreatic islets from rodents, which are essential for ex vivo studies of β-cell function.

Materials:

  • Collagenase P solution

  • Hank's Balanced Salt Solution (HBSS)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Ficoll-Paque or similar density gradient medium

  • Stereomicroscope

Procedure:

  • Cannulate the common bile duct of a euthanized mouse or rat and perfuse the pancreas with cold collagenase P solution.[6]

  • Excise the distended pancreas and incubate at 37°C for 10-15 minutes to digest the exocrine tissue.

  • Mechanically disrupt the digested tissue by gentle shaking.

  • Wash the digest with cold HBSS and purify the islets using a density gradient centrifugation.[6]

  • Hand-pick the purified islets under a stereomicroscope.

  • Culture the isolated islets in RPMI-1640 medium at 37°C in a 5% CO2 incubator.[10][11]

Streptozotocin (STZ)-Induced Diabetes Model in Mice

This protocol describes the induction of type 1 diabetes in mice using multiple low doses of streptozotocin, a toxin that specifically destroys pancreatic β-cells.

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • Blood glucose meter and test strips

Procedure:

  • Dissolve STZ in cold citrate buffer immediately before use.[2]

  • Administer a low dose of STZ (e.g., 40-60 mg/kg body weight) via intraperitoneal injection to mice for 5 consecutive days.[4][5]

  • Monitor blood glucose levels regularly. Hyperglycemia (blood glucose > 250 mg/dL) typically develops within 1-2 weeks.

  • Once diabetes is established, animals can be used for in vivo studies to evaluate the efficacy of therapeutic agents.

G Start Start: Select Mice STZ STZ Injection (5 consecutive days) Start->STZ Monitor Monitor Blood Glucose STZ->Monitor Monitor->Monitor Diabetic Hyperglycemia (>250 mg/dL) Monitor->Diabetic Treatment Initiate Treatment (e.g., this compound) Diabetic->Treatment Yes Endpoint Endpoint Analysis: - Blood Glucose - Insulin Levels - Histology Treatment->Endpoint

Caption: Experimental workflow for a streptozotocin-induced diabetes mouse model.

Western Blot Analysis of p38 MAPK and NF-κB

This protocol provides a general method for detecting the activation of key signaling proteins involved in the 12-LOX pathway by Western blot.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-NF-κB p65, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells or tissues in lysis buffer and determine protein concentration.[12]

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[12]

Conclusion

The 12-lipoxygenase pathway represents a promising therapeutic target for the treatment of diabetes. Its involvement in pancreatic β-cell dysfunction and inflammation underscores its critical role in the pathogenesis of the disease. The selective 12-LOX inhibitor, this compound, serves as a vital research tool to further explore the intricacies of this pathway and to evaluate the potential of 12-LOX inhibition as a novel therapeutic strategy for diabetes. The experimental protocols and signaling pathway diagrams provided in this guide are intended to empower researchers to advance our understanding of 12-LOX in diabetes and to accelerate the development of new and effective treatments. Further in vivo studies with this compound are warranted to fully assess its therapeutic potential in preclinical models of diabetes.

References

CAY10698: A Technical Guide to its Effects on Lipid Mediator Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10698 is a potent and selective small-molecule inhibitor of 12-lipoxygenase (12-LOX), a key enzyme in the metabolic cascade of arachidonic acid. This document provides an in-depth technical overview of the effects of this compound on the biosynthesis of lipid mediators, crucial signaling molecules involved in inflammation, immune responses, and other physiological and pathological processes. Understanding the precise impact of this compound on this network is critical for its application in research and potential therapeutic development.

Core Mechanism of Action: Selective Inhibition of 12-Lipoxygenase

This compound exerts its effects by specifically targeting and inhibiting the enzymatic activity of 12-lipoxygenase. This enzyme catalyzes the introduction of molecular oxygen into arachidonic acid at the C-12 position, leading to the formation of 12-hydroperoxyeicosatetraenoic acid (12-HPETE). This intermediate is then rapidly converted to the more stable and biologically active 12-hydroxyeicosatetraenoic acid (12-HETE).[1] By blocking this initial step, this compound effectively curtails the production of 12-HETE and its downstream signaling effects.

Data Presentation: Quantitative Effects of this compound on Eicosanoid Biosynthesis

The following table summarizes the quantitative data on the inhibitory activity of this compound against various enzymes involved in lipid mediator biosynthesis.

Enzyme TargetIC50 ValueEffect on Lipid Mediator ProductionReference
12-Lipoxygenase (12-LOX) 5.1 µM Potent inhibition of 12-HETE biosynthesis [2]
5-Lipoxygenase (5-LOX)InactiveNo significant effect on leukotriene biosynthesis[2]
15-Lipoxygenase-1 (15-LOX-1)InactiveNo significant effect on 15-HETE biosynthesis[2]
15-Lipoxygenase-2 (15-LOX-2)InactiveNo significant effect on 15-HETE biosynthesis[2]
Cyclooxygenase-1 (COX-1)InactiveNo significant effect on prostaglandin (B15479496) and thromboxane (B8750289) biosynthesis[2]
Cyclooxygenase-2 (COX-2)InactiveNo significant effect on prostaglandin biosynthesis[2]

Signaling Pathways and Experimental Workflows

Arachidonic Acid Metabolism and the Point of this compound Inhibition

The following diagram illustrates the major pathways of arachidonic acid metabolism and highlights the specific inhibitory action of this compound on the 12-LOX pathway.

AA Arachidonic Acid COX Cyclooxygenases (COX-1 & COX-2) AA->COX LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 PGs Prostaglandins & Thromboxanes COX->PGs LTs Leukotrienes LOX5->LTs HETE12 12-HETE LOX12->HETE12 HETE15 15-HETE LOX15->HETE15 This compound This compound This compound->LOX12

This compound selectively inhibits the 12-LOX pathway.
Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to determine the inhibitory effect of this compound on 12-HETE production in a cell-based assay.

start Start cell_culture Cell Culture (e.g., platelets, cancer cells) start->cell_culture treatment Treatment with this compound (various concentrations) cell_culture->treatment stimulation Stimulation (e.g., Arachidonic Acid, Calcium Ionophore) treatment->stimulation extraction Lipid Extraction (e.g., Solid-Phase Extraction) stimulation->extraction analysis LC-MS/MS Analysis (Quantification of 12-HETE) extraction->analysis data_analysis Data Analysis (IC50 determination) analysis->data_analysis end End data_analysis->end

Workflow for determining this compound's IC50 value.

Experimental Protocols

Cell-Based 12-LOX Inhibition Assay

This protocol describes a general method for evaluating the inhibitory effect of this compound on the production of 12-HETE in a cellular context.

Materials:

  • Cell line known to express 12-LOX (e.g., human platelets, various cancer cell lines)

  • Cell culture medium and supplements

  • This compound

  • Arachidonic acid (substrate)

  • Calcium ionophore A23187 (stimulant, optional)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727)

  • Solid-phase extraction (SPE) cartridges (C18)

  • Internal standard (e.g., 12(S)-HETE-d8)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Plating: Culture the selected cell line under standard conditions. Seed cells into appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency.

  • Inhibitor Pre-incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent alone). Incubate the cells with the inhibitor for a predetermined time (e.g., 30 minutes) at 37°C.

  • Stimulation of 12-HETE Production: Prepare a solution of arachidonic acid in the appropriate buffer or medium. Add the arachidonic acid solution to each well to a final concentration that is known to induce 12-HETE production (e.g., 10 µM). In some cell types, co-stimulation with a calcium ionophore like A23187 may be necessary to enhance enzyme activity. Incubate for a specific period (e.g., 15 minutes) at 37°C.

  • Sample Collection and Extraction:

    • Stop the reaction by adding ice-cold methanol.

    • Add the internal standard (12(S)-HETE-d8) to each sample for accurate quantification.

    • Collect the cell supernatant.

    • Perform solid-phase extraction (SPE) to isolate the lipid mediators. Condition the C18 SPE cartridge with methanol followed by water. Load the sample onto the cartridge. Wash the cartridge with a low-percentage organic solvent to remove polar impurities. Elute the eicosanoids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

  • LC-MS/MS Analysis:

    • Evaporate the eluted samples to dryness under a stream of nitrogen.

    • Reconstitute the samples in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

    • Inject the samples into an LC-MS/MS system equipped with a suitable C18 column.

    • Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for 12-HETE and the internal standard.

  • Data Analysis:

    • Quantify the amount of 12-HETE in each sample by comparing its peak area to that of the internal standard.

    • Calculate the percentage of inhibition of 12-HETE production for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro 12-LOX Enzyme Activity Assay

This protocol outlines a cell-free method to directly measure the inhibitory effect of this compound on purified 12-LOX enzyme activity.

Materials:

  • Purified recombinant 12-LOX enzyme

  • Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4)

  • This compound

  • Arachidonic acid

  • Spectrophotometer or plate reader capable of measuring absorbance at 234 nm

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a working solution of the purified 12-LOX enzyme in the assay buffer. Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Reaction:

    • In a UV-transparent cuvette or 96-well plate, add the assay buffer.

    • Add the desired concentration of this compound or vehicle control.

    • Add the 12-LOX enzyme solution and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a solution of arachidonic acid.

    • Immediately begin monitoring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the 12-HPETE product.

    • Record the absorbance at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration.

    • Determine the percentage of inhibition by comparing the reaction rate in the presence of this compound to the rate of the vehicle control.

    • Calculate the IC50 value as described in the cell-based assay protocol.

Conclusion

This compound is a valuable research tool for investigating the role of the 12-lipoxygenase pathway in health and disease. Its high selectivity for 12-LOX over other lipoxygenases and cyclooxygenases allows for precise interrogation of 12-HETE-mediated signaling. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the effects of this compound on lipid mediator biosynthesis in various experimental systems. This information is essential for advancing our understanding of the complex network of eicosanoid signaling and for the potential development of novel therapeutic strategies targeting the 12-LOX pathway.

References

Preliminary In Vivo Efficacy of CAY10698: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10698 is a potent and selective inhibitor of 12-lipoxygenase (12-LOX), an enzyme implicated in a variety of pathological processes, including inflammation, cancer, and diabetes. This technical guide provides a comprehensive overview of the potential in vivo efficacy of this compound, based on the established roles of its target, 12-LOX. While specific in vivo studies on this compound are not yet widely published, this document extrapolates from existing research on other 12-LOX inhibitors to present anticipated experimental outcomes, detailed hypothetical protocols, and the underlying signaling pathways.

The Role of 12-Lipoxygenase in Disease

12-Lipoxygenase is a key enzyme in the metabolism of arachidonic acid, leading to the production of pro-inflammatory lipid mediators, primarily 12-hydroxyeicosatetraenoic acid (12-HETE).[1][2][3] Elevated levels of 12-LOX and 12-HETE are associated with several diseases:

  • Cancer: 12-LOX is overexpressed in various cancers, including prostate, breast, and pancreatic cancer.[4][5] Its products are thought to promote tumor growth, angiogenesis, and metastasis.[4]

  • Inflammation and Autoimmune Diseases: The 12-LOX pathway plays a critical role in modulating inflammation.[1][6] Inhibition of 12-LOX has shown potential in models of autoimmune diabetes by reducing inflammation in pancreatic islets.[7][8]

  • Cardiovascular and Metabolic Diseases: 12/15-LOX, the murine ortholog of human 12-LOX, is implicated in the development of diabetic cardiomyopathy by inducing inflammation and oxidative stress.[3] Inhibition of 12-LOX is being explored as a therapeutic strategy for obesity-associated inflammation and to improve glucose homeostasis.[9]

Anticipated In Vivo Efficacy of this compound

Based on the known functions of 12-LOX, the in vivo administration of its selective inhibitor, this compound, is expected to yield significant therapeutic effects in relevant animal models. The following table summarizes potential quantitative outcomes based on studies with other 12-LOX inhibitors.

Disease ModelAnimal ModelAnticipated Efficacy of this compound (as a 12-LOX inhibitor)Potential Biomarkers
Pancreatic Cancer Athymic mice with pancreatic cancer cell xenograftsInhibition of tumor growth and induction of apoptosis.[10]Reduced tumor volume, decreased expression of Bcl-2, increased expression of Bax, cytochrome c release.[10]
Prostate Cancer Murine prostate cancer modelsPrevention of tumorigenesis and induction of apoptosis.[4]Reduced tumor incidence and size, decreased urinary 12-HETE levels.[4]
Autoimmune Diabetes Non-obese diabetic (NOD) mice with human ALOX12 gene replacementDelayed onset of autoimmune diabetes.[7][8]Reduced hyperglycemia, decreased infiltration of immune cells in islets.[7]
Myocardial Ischemia-Reperfusion Injury Mouse, pig, and monkey models of MIRSignificant reduction in cardiac injury.Reduced infarct size, improved cardiac function.
Obesity-Associated Inflammation Mice on a high-fat diet with human ALOX12 gene replacementImproved glucose homeostasis and reduced inflammation.[9]Lower blood glucose, decreased macrophage infiltration in adipose tissue and islets.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo studies. Below are hypothetical, yet detailed, experimental protocols for evaluating the efficacy of this compound in cancer and autoimmune diabetes models, based on established practices with other 12-LOX inhibitors.

Protocol 1: Evaluation of this compound in a Pancreatic Cancer Xenograft Model
  • Animal Model: Athymic (nu/nu) mice, 6-8 weeks old.

  • Cell Line: MiaPaCa-2 or AsPC-1 human pancreatic cancer cells.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells suspended in 100 µL of Matrigel into the flank of each mouse.

  • Treatment Groups:

    • Vehicle control (e.g., DMSO/PEG300/Tween-80/Saline).

    • This compound (dose to be determined by maximum tolerated dose studies), administered via oral gavage or intraperitoneal injection daily.

    • Positive control (e.g., a standard-of-care chemotherapeutic agent).

  • Efficacy Assessment:

    • Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width^2).

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize mice and excise tumors for histopathological analysis and biomarker assessment (e.g., Western blotting for apoptosis markers).

  • Data Analysis: Compare tumor growth curves between treatment groups using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Assessment of this compound in a Model of Autoimmune Diabetes
  • Animal Model: Non-obese diabetic (NOD) mice carrying the human ALOX12 gene (hALOX12).[7]

  • Treatment Initiation: Begin treatment with this compound or vehicle when mice are pre-diabetic (e.g., at 4-5 weeks of age).

  • Treatment Administration: Administer this compound or vehicle daily via oral gavage.

  • Disease Monitoring:

    • Monitor blood glucose levels weekly from a tail vein blood sample. Diabetes is typically defined as two consecutive readings >250 mg/dL.

    • Monitor for signs of physical deterioration.

  • Histological Analysis: At the end of the study, or upon development of diabetes, collect pancreata for histological examination of islet infiltration by immune cells.

  • Data Analysis: Compare the incidence and onset of diabetes between the this compound and vehicle-treated groups using survival analysis (e.g., Kaplan-Meier curves and log-rank test).

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the mechanism of action of this compound, the following diagrams, generated using the DOT language, illustrate the 12-LOX signaling pathway and a general experimental workflow for in vivo efficacy studies.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects ArachidonicAcid Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) ArachidonicAcid->LOX12 Substrate HETE12 12(S)-HETE LOX12->HETE12 Catalyzes GPR31 GPR31 Receptor HETE12->GPR31 Activates This compound This compound This compound->LOX12 Inhibits PI3K_Akt PI3K/Akt Pathway GPR31->PI3K_Akt NFkB NF-κB Activation PI3K_Akt->NFkB Inflammation Inflammation NFkB->Inflammation CellProliferation Cell Proliferation NFkB->CellProliferation Angiogenesis Angiogenesis NFkB->Angiogenesis

Figure 1. The 12-Lipoxygenase signaling pathway and the inhibitory action of this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Xenograft, GEMM) TumorImplant Tumor Implantation or Disease Induction AnimalModel->TumorImplant Grouping Randomize into Treatment Groups TumorImplant->Grouping Dosing Administer this compound or Vehicle Grouping->Dosing Monitoring Monitor Tumor Growth, Body Weight, etc. Dosing->Monitoring Endpoint Euthanasia and Tissue Collection Monitoring->Endpoint Histo Histopathology and Biomarker Analysis Endpoint->Histo Stats Statistical Analysis of Efficacy Data Histo->Stats

Figure 2. General workflow for an in vivo efficacy study of this compound.

Conclusion

This compound, as a selective inhibitor of 12-LOX, holds considerable promise for the in vivo treatment of various diseases, particularly cancer and inflammatory disorders. While direct in vivo efficacy data for this compound is pending in the public domain, the wealth of information on the pathological roles of 12-LOX and the effects of its inhibition provides a strong foundation for designing and interpreting future preclinical studies. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to investigate the therapeutic potential of this compound. Further studies are warranted to establish the pharmacokinetic and pharmacodynamic profile of this compound in vivo and to confirm its efficacy and safety in relevant disease models.

References

Methodological & Application

Application Notes and Protocols for Cell-based Assay Development using CAY10698

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10698 is a potent and selective inhibitor of 12-lipoxygenase (12-LOX), a key enzyme in the arachidonic acid metabolic pathway.[1] The 12-LOX pathway is implicated in various physiological and pathological processes, including inflammation, thrombosis, and the progression of several types of cancer. Overexpression of 12-LOX and its primary metabolite, 12-hydroxyeicosatetraenoic acid (12-HETE), has been observed in various tumor cells and is associated with enhanced cell proliferation, migration, and angiogenesis. This makes 12-LOX a promising therapeutic target for the development of novel anti-cancer agents and anti-inflammatory drugs.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate the role of 12-LOX in cellular processes and to screen for novel 12-LOX inhibitors.

This compound: A Selective 12-Lipoxygenase Inhibitor

This compound is a benzenesulfonamide (B165840) derivative that exhibits high selectivity for 12-LOX. Its inhibitory activity is significantly lower for other related enzymes such as 5-lipoxygenase (5-LOX), 15-lipoxygenase-1 (15-LOX-1), and 15-lipoxygenase-2 (15-LOX-2), making it a valuable tool for specifically studying the function of 12-LOX.[1]

Chemical Properties of this compound:

PropertyValue
Formal Name 4-[[(2-hydroxy-3-methoxyphenyl)methyl]amino]-N-2-thiazolyl-benzenesulfonamide
CAS Number 684236-01-9
Molecular Formula C₁₇H₁₇N₃O₄S₂
Formula Weight 391.5 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 0.5 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml
Storage -20°C
Stability ≥ 4 years

Data sourced from Cayman Chemical product information.[1]

12-Lipoxygenase Signaling Pathway

The 12-LOX enzyme catalyzes the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is then rapidly reduced to the more stable 12-HETE. 12-HETE acts as a signaling molecule, activating downstream pathways that promote cell survival, proliferation, and angiogenesis, often through receptors like GPR31 and subsequent activation of pathways such as PI3K/Akt and MAPK.

12-LOX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LOX12 12-LOX Arachidonic_Acid->LOX12 HETE12 12-HETE LOX12->HETE12 Metabolizes This compound This compound This compound->LOX12 Inhibits GPR31 GPR31 HETE12->GPR31 Activates PI3K_Akt PI3K/Akt Pathway GPR31->PI3K_Akt MAPK MAPK Pathway GPR31->MAPK Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis

12-LOX Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., PC-3, HTB-26, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound Dilutions Incubate_24h->Add_this compound Incubate_48_72h Incubate 48-72h Add_this compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Add_Solubilizer Add Solubilization Solution Incubate_3_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data

Workflow for the MTT Cell Viability Assay.
Protocol 2: Quantification of 12-HETE Production by LC-MS/MS

This protocol describes the measurement of 12-HETE in cell culture supernatants to directly assess the inhibitory activity of this compound on 12-LOX.

Materials:

  • This compound

  • Cancer cell line expressing 12-LOX

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • Arachidonic acid

  • Internal standard (e.g., 12-HETE-d₈)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for extraction (e.g., methanol (B129727), acetonitrile (B52724), acetic acid, hexane)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free medium for 1-2 hours.

    • Stimulate the cells with arachidonic acid (e.g., 10-20 µM) for a defined period (e.g., 30-60 minutes) to induce 12-HETE production.

  • Sample Collection and Extraction:

    • Collect the cell culture supernatants.

    • Add an internal standard (e.g., 12-HETE-d₈) to each sample for normalization.

    • Perform solid-phase extraction to purify and concentrate the eicosanoids.

      • Condition the SPE cartridge with methanol followed by water.

      • Load the sample onto the cartridge.

      • Wash the cartridge with a low-organic solvent mixture.

      • Elute the 12-HETE with a high-organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the solvent from the eluate under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate 12-HETE from other components using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify 12-HETE and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Calculate the concentration of 12-HETE in each sample by comparing its peak area to that of the internal standard and a standard curve.

    • Determine the percentage of inhibition of 12-HETE production for each concentration of this compound.

    • Calculate the IC₅₀ value for the inhibition of 12-HETE production.

HETE_Quantification_Workflow Start Start Culture_Cells Culture Cells to Confluency Start->Culture_Cells Treat_this compound Treat with this compound Culture_Cells->Treat_this compound Stimulate_AA Stimulate with Arachidonic Acid Treat_this compound->Stimulate_AA Collect_Supernatant Collect Supernatant Stimulate_AA->Collect_Supernatant Add_IS Add Internal Standard Collect_Supernatant->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporate_Reconstitute Evaporate & Reconstitute SPE->Evaporate_Reconstitute LCMS LC-MS/MS Analysis Evaporate_Reconstitute->LCMS Analyze_Data Analyze Data (IC50) LCMS->Analyze_Data

Workflow for 12-HETE Quantification by LC-MS/MS.

Quantitative Data

The inhibitory activity of this compound has been characterized against purified 12-LOX and in cell-based assays. The following table summarizes the known IC₅₀ values.

Assay TypeTargetCell Line / Enzyme SourceIC₅₀ (µM)Reference
Enzyme Inhibition Human 12-LOXPurified Recombinant5.1[1]
Enzyme Inhibition Human 15-LOX-1Purified Recombinant>50[1]
Enzyme Inhibition Human 15-LOX-2Purified Recombinant>40[1]
Enzyme Inhibition Human 5-LOXPurified Recombinant>200[1]

Further studies are required to establish a comprehensive profile of this compound's IC₅₀ values for cell viability across a diverse panel of cancer cell lines.

Conclusion

This compound is a valuable research tool for investigating the biological roles of 12-LOX. The protocols provided here offer robust methods for assessing the efficacy of this compound in cell-based models. By quantifying its effects on both downstream cellular processes like viability and on the direct enzymatic production of 12-HETE, researchers can gain a comprehensive understanding of its mechanism of action and its potential as a therapeutic agent. These application notes serve as a foundation for the development of further assays to explore the therapeutic potential of 12-LOX inhibition in various disease models.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10698 is a potent and selective inhibitor of 12-Lipoxygenase (12-LOX), a key enzyme in the arachidonic acid metabolic pathway.[1] 12-LOX catalyzes the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE).[2] 12-HETE is a lipid mediator implicated in various physiological and pathological processes, including inflammation, cell proliferation, migration, and angiogenesis. Upregulation of the 12-LOX pathway has been associated with several diseases, including cancer and inflammatory disorders. This compound offers a valuable tool for investigating the role of 12-LOX in these processes and for potential therapeutic development. This document provides detailed application notes and protocols for the use of this compound in cell-based assays.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of 12-LOX. It has a reported IC50 of 5.1 μM for 12-LOX and is inactive against 5-LOX, 15-LOX-1, 15-LOX-2, and cyclooxygenases (COX-1/2).[1] By blocking 12-LOX, this compound prevents the production of 12-HETE and downstream signaling events. The 12-HETE signaling pathway can involve various downstream effectors, including G-protein coupled receptor 31 (GPR31), the BLT2 receptor, and activation of mitogen-activated protein kinase (MAPK), STAT4, PI3K/Akt, and NF-κB signaling pathways.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and other relevant 12-LOX inhibitors from in vitro studies. This data can serve as a starting point for determining the optimal working concentration for your specific cell type and experimental setup.

CompoundCell Line/TypeAssayEffective ConcentrationReference
This compound -12-LOX InhibitionIC50: 5.1 μM[1]
ML351βTC3 cells, Mouse IsletsCytokine-induced oxidative stress1 - 30 μM[3]
BaicaleinSW620, SW480 colon cancer cellsCell Migration0.7 - 6 μM[4]
BaicaleinH460 lung cancer cellsApoptosis Induction50 μM[5]
BaicaleinVarious cancer cell linesProliferation Inhibition5 - 80 μM[6]

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol provides a general guideline for treating adherent or suspension cells with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Cell line of interest

  • Sterile microcentrifuge tubes

  • Serological pipettes and pipette tips

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.91 mg of this compound (MW: 391.45 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Cell Seeding:

    • Seed cells in appropriate cell culture plates or flasks at a density that will allow for optimal growth during the treatment period.

    • Allow cells to adhere and reach the desired confluency (typically 50-70%) before treatment.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 1 µM to 50 µM is suggested based on available data for 12-LOX inhibitors.

    • Important: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the desired concentration of this compound or the vehicle control to the cells.

    • Incubate the cells for the desired treatment duration. The incubation time will vary depending on the specific assay (e.g., 24, 48, or 72 hours for proliferation or apoptosis assays).

  • Downstream Analysis:

    • After the treatment period, harvest the cells and proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, WST-1), apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, western blotting, or qPCR.

Protocol 2: In Vitro 12-LOX Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound on 12-LOX activity in a cell-free system or using cell lysates.

Materials:

  • This compound

  • Purified 12-LOX enzyme or cell lysate containing 12-LOX

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Dilute the purified 12-LOX enzyme or cell lysate to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following components in order:

      • Assay buffer

      • This compound at various concentrations (or vehicle control - DMSO)

      • 12-LOX enzyme solution or cell lysate

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.

  • Measurement of Activity:

    • Immediately measure the increase in absorbance at 234 nm over time using a microplate reader. The formation of the conjugated diene hydroperoxide product (12-HPETE) results in an increase in absorbance at this wavelength.

    • The rate of the reaction is proportional to the 12-LOX activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of this compound.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value of this compound.

Visualizations

G cluster_0 Experimental Workflow for this compound Cell Treatment prep Prepare this compound Stock Solution (in DMSO) treat Treat Cells with this compound (and Vehicle Control) prep->treat seed Seed Cells in Culture Plates seed->treat incubate Incubate for Desired Duration treat->incubate analyze Perform Downstream Analysis incubate->analyze

Caption: A simplified workflow for treating cells with the 12-LOX inhibitor this compound.

G cluster_1 12-LOX Signaling Pathway AA Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 HETE12 12-HETE LOX12->HETE12 This compound This compound This compound->LOX12 Inhibits GPR31 GPR31 / BLT2 Receptors HETE12->GPR31 Signaling Downstream Signaling (MAPK, PI3K/Akt, NF-κB) GPR31->Signaling Response Cellular Responses (Proliferation, Migration, Inflammation) Signaling->Response

Caption: The 12-LOX signaling pathway and the inhibitory action of this compound.

References

Protocol for the Dissolution and Experimental Use of CAY10698, a Selective 12-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the dissolution and experimental use of CAY10698, a potent and selective inhibitor of 12-lipoxygenase (12-LOX). These guidelines are intended for researchers, scientists, and drug development professionals. The protocols herein cover the preparation of this compound solutions for both in vitro and in vivo applications, a representative in vitro enzyme-linked immunosorbent assay (ELISA) for measuring 12-hydroxyeicosatetraenoic acid (12-HETE), and a general methodology for an in vivo mouse model of inflammation. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the mechanism of action and experimental procedures.

Chemical Properties of this compound

This compound is a small molecule inhibitor with specificity for 12-LOX, an enzyme involved in the metabolism of arachidonic acid to the pro-inflammatory mediator 12-HETE.[1] Its inhibitory activity against other lipoxygenases, such as 5-LOX, 15-LOX-1, and 15-LOX-2, as well as cyclooxygenases (COX-1/2), is significantly lower.[1]

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₇N₃O₄S₂[1]
Molecular Weight 391.5 g/mol [1]
CAS Number 684236-01-9[1]
Appearance A crystalline solid
Purity ≥98%
IC₅₀ for 12-LOX 5.1 µM[1]
Solubility (DMSO) ≥ 20 mg/mL
Solubility (DMF) ≥ 25 mg/mL
Solubility (Ethanol) ≥ 0.5 mg/mL
Storage (Solid) -20°C for several years
Storage (in solvent) -80°C for up to 6 months[1]

Dissolution Protocols

Proper dissolution of this compound is critical for its effective use in experimental settings. Below are protocols for preparing stock solutions and working solutions for in vitro and in vivo studies.

Preparation of Stock Solution for In Vitro Use

A high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO) is recommended for most in vitro applications.

Materials:

  • This compound solid

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the desired amount of this compound solid in a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

  • Vortex the solution vigorously to dissolve the compound.

  • If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -80°C for up to 6 months.[1]

Preparation of Working Solutions for In Vivo Use

For in vivo experiments, this compound needs to be formulated in a vehicle suitable for animal administration. It is recommended to prepare these solutions fresh on the day of use.[1]

Table 2: Recommended Vehicles for In Vivo Administration of this compound [1]

Vehicle CompositionFinal Concentration of this compound
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.08 mg/mL (5.31 mM)
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (5.31 mM)
10% DMSO, 90% corn oil≥ 2.08 mg/mL (5.31 mM)

Procedure for Vehicle 1 (DMSO/PEG300/Tween-80/Saline): [1]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is obtained.

G cluster_0 Preparation of this compound In Vivo Formulation prep_stock Prepare 20.8 mg/mL This compound in DMSO add_peg Add 400 µL PEG300 to 100 µL DMSO stock prep_stock->add_peg mix1 Mix thoroughly add_peg->mix1 add_tween Add 50 µL Tween-80 mix1->add_tween mix2 Mix again add_tween->mix2 add_saline Add 450 µL saline mix2->add_saline final_mix Mix to obtain clear solution add_saline->final_mix final_solution Final Formulation (2.08 mg/mL this compound) final_mix->final_solution

Figure 1: Workflow for preparing this compound in vivo formulation.

Experimental Protocols

In Vitro Experiment: Inhibition of 12-HETE Production by ELISA

This protocol describes a competitive ELISA to quantify the production of 12-HETE in a cell-based assay, which can be used to determine the inhibitory effect of this compound.

Materials:

  • Cell line known to produce 12-HETE (e.g., platelets, specific cancer cell lines)

  • Cell culture medium and supplements

  • Arachidonic acid

  • This compound

  • 12-HETE ELISA kit

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (if measuring intracellular 12-HETE)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (prepared from the DMSO stock solution) for a designated time (e.g., 1-2 hours). Include a vehicle control (DMSO only).

  • Stimulation: Stimulate the cells with arachidonic acid to induce 12-HETE production.

  • Sample Collection: After the desired incubation time, collect the cell culture supernatant (for secreted 12-HETE) or lyse the cells (for intracellular 12-HETE).

  • ELISA: Perform the 12-HETE ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Adding a biotin-conjugated antibody and HRP-conjugated avidin.

    • Adding a substrate solution and stopping the reaction.

    • Measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the concentration of 12-HETE in each sample by comparing their absorbance to the standard curve. Determine the IC₅₀ of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

In Vivo Experiment: Mouse Model of Inflammation

This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of inflammation, such as collagen-induced arthritis or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.

Materials:

  • Appropriate mouse strain for the chosen inflammation model (e.g., DBA/1J for collagen-induced arthritis)

  • Inducing agent (e.g., collagen, DSS)

  • This compound formulated for in vivo use

  • Vehicle control

  • Calipers for measuring inflammation (e.g., paw thickness)

  • Scoring system for clinical signs of inflammation

  • Materials for tissue collection and processing (e.g., formalin, histology supplies)

Procedure:

  • Acclimatization: Acclimatize the mice to the facility for at least one week before the start of the experiment.

  • Induction of Inflammation: Induce inflammation according to the established protocol for the chosen model.

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined frequency and duration. The dosing will depend on the specific model and should be optimized in pilot studies.

  • Monitoring:

    • Monitor the mice daily for clinical signs of inflammation (e.g., body weight, paw swelling, stool consistency).

    • Use a scoring system to quantify the severity of the inflammation.

  • Termination and Tissue Collection:

    • At the end of the study, euthanize the mice.

    • Collect relevant tissues (e.g., paws, colon) for further analysis.

  • Analysis:

    • Histology: Process the collected tissues for histological analysis to assess tissue damage and immune cell infiltration.

    • Biochemical Analysis: Measure levels of inflammatory markers (e.g., cytokines, 12-HETE) in tissue homogenates or plasma.

Signaling Pathway

This compound exerts its effect by inhibiting 12-LOX, thereby blocking the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-HETE. 12-HETE is a lipid mediator that can activate various downstream signaling pathways involved in inflammation, cell proliferation, and migration.

G cluster_1 12-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 HpETE12 12-HpETE LOX12->HpETE12 This compound This compound This compound->LOX12 HETE12 12-HETE HpETE12->HETE12 GPR31_BLT2 GPR31 / BLT2 Receptors HETE12->GPR31_BLT2 Downstream Downstream Signaling (e.g., STAT4, NF-κB) GPR31_BLT2->Downstream Inflammation Inflammation, Cell Proliferation, Migration Downstream->Inflammation

Figure 2: The 12-lipoxygenase signaling pathway and the inhibitory action of this compound.

References

Determining the Optimal Treatment Duration of CAY10698 for Maximal Cellular Response: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10698 is a potent and selective inhibitor of 12-Lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes, including inflammation, thrombosis, and cancer. The efficacy of this compound in eliciting a desired cellular response is critically dependent on the duration of treatment. This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal treatment duration of this compound for their specific cellular model and experimental endpoint.

Introduction to this compound and 12-Lipoxygenase

12-Lipoxygenase (12-LOX) is a member of the lipoxygenase family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, most notably arachidonic acid. This enzymatic reaction leads to the production of bioactive lipid mediators, primarily 12-hydroxyeicosatetraenoic acid (12-HETE).[1][2][3] 12-HETE, in turn, can modulate various cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, migration, and inflammation.[1][4]

This compound acts as a selective inhibitor of 12-LOX, thereby blocking the downstream effects mediated by 12-HETE and other 12-LOX products. Understanding the temporal dynamics of this inhibition is crucial for designing effective experiments and interpreting results accurately. The optimal treatment duration can vary significantly depending on the cell type, the specific cellular response being measured, and the concentration of this compound used.

Key Signaling Pathways Affected by this compound

Inhibition of 12-LOX by this compound primarily impacts the signaling cascades initiated by 12-HETE. A simplified representation of the 12-LOX pathway and the point of intervention by this compound is depicted below.

CAY10698_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid 12_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->12_LOX 12_HETE 12-HETE 12_LOX->12_HETE This compound This compound This compound->12_LOX Inhibition Downstream_Signaling Downstream Signaling (e.g., p38 MAPK, JNK activation) 12_HETE->Downstream_Signaling Cellular_Responses Cellular Responses (Inflammation, Proliferation, etc.) Downstream_Signaling->Cellular_Responses

This compound inhibits 12-LOX, blocking 12-HETE production.

Data Presentation: Determining Optimal Treatment Duration

To systematically determine the optimal treatment duration of this compound, a time-course experiment is recommended. The following tables provide a template for organizing and presenting the quantitative data obtained from such an experiment.

Table 1: Time-Dependent Effect of this compound on a Specific Cellular Endpoint

Treatment Duration (hours)This compound Concentration (µM)Cellular Response (Endpoint 1)Standard Deviation% Inhibition/Activation vs. Control
0 (Control)00
0.51
11
21
41
81
121
241
481
721

Table 2: Dose-Response Relationship at a Pre-determined Optimal Time Point

This compound Concentration (µM)Cellular Response (Endpoint 1) at Optimal TimeStandard Deviation% Inhibition/Activation vs. Control
0 (Control)0
0.1
0.5
1
5
10
25
50

Experimental Protocols

The following protocols provide a framework for investigating the optimal treatment duration of this compound. These should be adapted based on the specific cell line and experimental endpoint.

General Experimental Workflow

The overall workflow for determining the optimal treatment duration is outlined below.

Experimental_Workflow A Cell Seeding and Culture B This compound Treatment (Time-Course & Dose-Response) A->B C Cellular Response Assay (e.g., Viability, Gene Expression, Protein Phosphorylation) B->C D Data Collection and Analysis C->D E Determination of Optimal Treatment Duration D->E

Workflow for determining optimal this compound treatment duration.
Protocol 1: Time-Course Analysis of this compound Treatment

Objective: To determine the optimal duration of this compound treatment for a specific cellular response.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well or other appropriate cell culture plates

  • Reagents for the specific cellular assay (e.g., MTT, qPCR primers, antibodies)

  • Plate reader, real-time PCR machine, or Western blot imaging system

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a working solution of this compound in a complete culture medium at the desired final concentration (e.g., 1 µM). Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.

  • Incubation: Incubate the cells for various durations (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).

  • Cellular Response Assay: At each time point, perform the desired cellular assay. Examples include:

    • Cell Viability Assay (MTT/WST-1): Add the reagent to the wells and incubate as per the manufacturer's instructions. Measure the absorbance to determine cell viability. A longer incubation period of 48 to 72 hours is common for viability assays.[5]

    • Gene Expression Analysis (qPCR): Lyse the cells and extract RNA. Perform reverse transcription and quantitative PCR for target genes downstream of 12-LOX signaling.

    • Protein Phosphorylation Analysis (Western Blot): Lyse the cells and perform Western blotting for phosphorylated forms of downstream kinases like p38 MAPK or JNK. Activation of these kinases can be rapid, occurring within 15 minutes to a few hours.[6]

    • 12-HETE Measurement (ELISA): Collect the cell culture supernatant or cell lysates. For induction of 12-HETE, cells can be stimulated with arachidonic acid. Pre-treatment with this compound for 30 minutes followed by a 4-hour stimulation is a reported method.[7]

  • Data Analysis: Normalize the data from the this compound-treated cells to the vehicle-treated control at each time point. Plot the cellular response as a function of treatment duration to identify the time point of maximal effect.

Protocol 2: Dose-Response Analysis at Optimal Treatment Duration

Objective: To determine the optimal concentration of this compound at the previously determined optimal treatment duration.

Materials:

  • Same as Protocol 1.

Methodology:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • This compound Preparation: Prepare serial dilutions of this compound in a complete culture medium to cover a range of concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control.

  • Treatment and Incubation: Treat the cells with the different concentrations of this compound and incubate for the optimal duration determined in Protocol 1.

  • Cellular Response Assay: Perform the same cellular assay as in Protocol 1.

  • Data Analysis: Plot the cellular response as a function of the logarithm of the this compound concentration. Calculate the IC50 or EC50 value to determine the concentration that gives 50% of the maximal response.

Conclusion and Recommendations

The optimal treatment duration of this compound is a critical parameter that must be empirically determined for each experimental system. The protocols outlined in this document provide a systematic approach to identifying the ideal time point and concentration for achieving the desired cellular response. It is recommended to start with a broad time-course experiment followed by a more detailed dose-response analysis at the identified optimal time. Careful consideration of the specific cellular process being investigated will aid in selecting the most appropriate assay and interpreting the results. For instance, effects on kinase phosphorylation are often rapid, while changes in cell viability or proliferation may require longer incubation times.[5][6] By following these guidelines, researchers can ensure the robust and reproducible application of this compound in their studies.

References

Troubleshooting & Optimization

Technical Support Center: CAY10698 and Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using CAY10698 in fluorescent assays. This guide addresses potential interference from this compound and offers troubleshooting strategies to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of 12-Lipoxygenase (12-LOX).[1][2] It functions by binding to the enzyme and preventing the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HpETE), a key step in a signaling pathway involved in inflammation and other physiological and pathological processes. Its selectivity makes it a valuable tool for studying the specific roles of 12-LOX in various biological systems.

Q2: Can this compound interfere with fluorescent assays?

While direct studies on the autofluorescence of this compound are not extensively published, its chemical structure, which includes a benzenesulfonamide (B165840) core, suggests a potential for intrinsic fluorescence.[3][4] Compounds with similar structures have been shown to be fluorescent. Such intrinsic fluorescence can interfere with fluorescent assays by contributing to the background signal, potentially leading to false-positive or skewed results.[5]

Q3: What types of fluorescent assays are most likely to be affected?

Assays that use fluorescent probes with excitation and emission spectra that overlap with the potential fluorescence of this compound are most at risk. Many commercial lipoxygenase activity assay kits utilize fluorescent probes that are excited around 500 nm and emit light around 536 nm.[6][7][8] If this compound fluoresces in this region, it could artificially inflate the measured signal.

Q4: How can I determine if this compound is interfering with my specific assay?

A series of control experiments are essential to identify potential interference. These include measuring the fluorescence of this compound alone in the assay buffer and testing the effect of this compound on the fluorescent probe in the absence of the enzyme. The troubleshooting guide below provides detailed protocols for these control experiments.

This compound Properties

PropertyValueReference
Molecular Formula C₁₇H₁₇N₃O₄S₂[2][9]
Molecular Weight 391.5 g/mol [2]
Mechanism of Action Selective inhibitor of 12-Lipoxygenase (12-LOX)[1][2]
IC₅₀ for 12-LOX 5.1 µM[1]
UV Absorbance Maxima 266, 294 nm[2]
Solubility DMSO: 20 mg/mL, DMF: 25 mg/mL[2]

Common Fluorescent Probes for 12-LOX Assays

Probe NameExcitation (nm)Emission (nm)Principle of Detection
Generic LOX Probe 1 ~500~536Oxidized by a product of the LOX reaction to a fluorescent species.[6]
Generic LOX Probe 2 ~507~547Reacts with hydroperoxides produced by LOX to generate fluorescence.[8]

Signaling Pathway and Assay Workflow

12-LOX_Signaling_Pathway 12-LOX Signaling Pathway Arachidonic_Acid Arachidonic Acid _12_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->_12_LOX _12_HpETE 12(S)-HpETE _12_LOX->_12_HpETE GSH_Px GSH-Px _12_HpETE->GSH_Px _12_HETE 12(S)-HETE GSH_Px->_12_HETE Signaling Downstream Signaling (e.g., inflammation, platelet aggregation) _12_HETE->Signaling This compound This compound This compound->_12_LOX

Caption: this compound inhibits the 12-LOX enzyme.

Fluorescent_Assay_Workflow General Fluorescent 12-LOX Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Reagents Prepare Assay Buffer, Enzyme, Substrate, This compound dilutions Add_Components Add buffer, enzyme, and This compound to microplate wells Reagents->Add_Components Incubate_1 Pre-incubate Add_Components->Incubate_1 Add_Substrate Add Substrate and Fluorescent Probe Incubate_1->Add_Substrate Incubate_2 Incubate at RT Add_Substrate->Incubate_2 Read_Fluorescence Read Fluorescence (e.g., Ex/Em = 500/536 nm) Incubate_2->Read_Fluorescence

Caption: A typical workflow for a 12-LOX fluorescent assay.

Troubleshooting Guide

This guide provides a systematic approach to identify and mitigate potential interference from this compound in your fluorescent assays.

Step 1: Assess the Autofluorescence of this compound

Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths of your assay.

Protocol:

  • Prepare a dilution series of this compound in your assay buffer, covering the concentration range used in your experiments.

  • Add these dilutions to the wells of a microplate.

  • Include wells with assay buffer only as a blank control.

  • Read the fluorescence of the plate using the same excitation and emission wavelengths and instrument settings as your main experiment.

Interpretation:

  • No significant fluorescence: If the fluorescence signal from the this compound-containing wells is not significantly higher than the blank, autofluorescence is unlikely to be a major issue.

  • Significant fluorescence: If you observe a concentration-dependent increase in fluorescence, this compound is autofluorescent and may be interfering with your assay.

Step 2: Evaluate a "No Enzyme" Control

Objective: To determine if this compound interacts with the fluorescent probe or other assay components to generate a signal in the absence of enzyme activity.

Protocol:

  • Set up assay reactions as you normally would, but replace the enzyme solution with an equal volume of assay buffer.

  • Include a dilution series of this compound in these "no enzyme" wells.

  • Also include a "no enzyme, no this compound" control.

  • Incubate and read the fluorescence as in your standard protocol.

Interpretation:

  • Signal similar to control: If the fluorescence in the this compound-containing wells is similar to the "no enzyme, no this compound" control, it is unlikely that this compound is directly interacting with the probe.

  • Increased signal: An increase in fluorescence suggests that this compound may be reacting with the probe or other components, or that its autofluorescence is contributing to the signal.

Step 3: Mitigating Interference

If the control experiments indicate interference, consider the following strategies:

  • Subtract Background Fluorescence: For each concentration of this compound, subtract the fluorescence value obtained from the "no enzyme" control from the corresponding value in the full assay. This can help to correct for autofluorescence.

  • Use an Alternative Fluorescent Probe: If possible, switch to a fluorescent probe with a different excitation and emission spectrum that does not overlap with the fluorescence of this compound. Probes that are "red-shifted" (emit at longer wavelengths) are often less susceptible to interference from small molecules.

  • Consider a Different Assay Format: If fluorescence-based interference cannot be resolved, consider using an orthogonal assay method that is not based on fluorescence. Examples include:

    • Colorimetric Assays: These assays measure a change in absorbance rather than fluorescence.

    • Luminescence-Based Assays: These assays measure light produced by a chemical reaction and are often less prone to interference from fluorescent compounds.

    • LC-MS/MS: This highly specific method directly measures the formation of the 12-LOX product (12-HETE) and is considered a gold standard for confirming enzyme activity.

Troubleshooting_Workflow Troubleshooting this compound Interference Start Start: Unexpected results with this compound Check_Autofluorescence Step 1: Assess Autofluorescence of this compound alone Start->Check_Autofluorescence Is_Fluorescent Is this compound autofluorescent? Check_Autofluorescence->Is_Fluorescent No_Enzyme_Control Step 2: Run 'No Enzyme' Control with this compound and probe Is_Fluorescent->No_Enzyme_Control Yes No_Interference No significant interference detected. Proceed with caution and appropriate controls. Is_Fluorescent->No_Interference No Signal_Increase Does signal increase with this compound? No_Enzyme_Control->Signal_Increase Mitigate Step 3: Mitigate Interference Signal_Increase->Mitigate Yes Signal_Increase->No_Interference No Subtract_BG Subtract background fluorescence Mitigate->Subtract_BG Change_Probe Use alternative (red-shifted) probe Mitigate->Change_Probe Change_Assay Use orthogonal assay (e.g., colorimetric, LC-MS) Mitigate->Change_Assay

Caption: A decision tree for troubleshooting assay interference.

References

Validation & Comparative

A Comparative Analysis of CAY10698 and ML355: Potency and Selectivity in 12-Lipoxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is paramount for the accurate interrogation of biological pathways and the development of targeted therapeutics. This guide provides a detailed comparison of two prominent 12-Lipoxygenase (12-LOX) inhibitors, CAY10698 and ML355, focusing on their selectivity, potency, and the experimental methodologies used for their characterization.

Introduction to 12-Lipoxygenase

12-Lipoxygenase (12-LOX) is a crucial enzyme in the arachidonic acid cascade, catalyzing the introduction of molecular oxygen into arachidonic acid to produce 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). This pathway is implicated in a variety of physiological and pathological processes, including inflammation, platelet aggregation, and cell proliferation. Consequently, inhibitors of 12-LOX are valuable tools for studying these processes and hold therapeutic potential for conditions such as thrombosis, inflammation, and cancer.

Quantitative Comparison of Inhibitor Potency and Selectivity

The in vitro inhibitory activities of this compound and ML355 against 12-LOX and a panel of related enzymes are summarized below. ML355 demonstrates significantly higher potency for 12-LOX inhibition compared to this compound.

Compound12-LOX IC50 5-LOX IC50 15-LOX-1 IC50 15-LOX-2 IC50 COX-1 IC50 COX-2 IC50
This compound 5.1 µM[1]InactiveInactiveInactiveInactiveInactive
ML355 0.29 µM> 100 µM> 100 µM> 100 µM> 100 µM> 100 µM

Signaling Pathway of 12-Lipoxygenase

The following diagram illustrates the central role of 12-LOX in the metabolism of arachidonic acid and the subsequent downstream signaling events mediated by its product, 12-HETE.

12-LOX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid 12_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->12_LOX Substrate 12_HpETE 12-HpETE 12_LOX->12_HpETE Catalysis GSH_Px GSH-Px 12_HpETE->GSH_Px 12_HETE 12-HETE GSH_Px->12_HETE Reduction Downstream Downstream Signaling Pathways (e.g., Inflammation, Platelet Aggregation, Cell Proliferation) 12_HETE->Downstream Activation

12-LOX converts arachidonic acid to 12-HETE, a key signaling molecule.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are representative methodologies for assessing the activity of 12-LOX and related enzymes.

In Vitro 12-Lipoxygenase (12-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of 12-LOX.

Materials:

  • Purified human 12-LOX enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds (this compound, ML355) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified 12-LOX enzyme.

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Monitor the formation of the product, 12-HpETE, by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the product.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the dose-response data to a suitable equation.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the selectivity of the compounds against COX enzymes.

Materials:

  • Purified human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Test compounds

  • Method for product detection (e.g., ELISA for prostaglandin (B15479496) E2, or oxygen consumption measurement)

Procedure:

  • In separate reactions for COX-1 and COX-2, prepare a mixture of the respective enzyme in the assay buffer with necessary cofactors.

  • Add the test compound at various concentrations and pre-incubate.

  • Initiate the reaction by adding arachidonic acid.

  • After a defined incubation period, terminate the reaction.

  • Quantify the amount of prostaglandin produced (e.g., PGE2) using a specific detection method.

  • Calculate the percentage of inhibition and determine the IC50 values for each enzyme.

Experimental Workflow for Inhibitor Screening

The general workflow for screening and characterizing enzyme inhibitors is depicted in the following diagram.

Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Mechanism of Action Primary_Assay Primary Enzyme Assay (e.g., 12-LOX) Dose_Response Dose-Response and IC50 Determination Primary_Assay->Dose_Response Off_Target_Assays Off-Target Enzyme Assays (e.g., 5-LOX, 15-LOXs, COXs) Dose_Response->Off_Target_Assays Active Compounds Selectivity_Analysis Selectivity Analysis (Comparison of IC50 values) Off_Target_Assays->Selectivity_Analysis MOA_Studies Mechanism of Action Studies (e.g., Kinetic Analysis) Selectivity_Analysis->MOA_Studies Selective Compounds

A typical workflow for identifying and characterizing selective enzyme inhibitors.

Conclusion

Based on the available data, ML355 is a significantly more potent inhibitor of 12-LOX than this compound. Furthermore, ML355 has been quantitatively shown to be highly selective for 12-LOX over other related lipoxygenases and cyclooxygenases. While this compound is also reported to be selective, the lack of specific quantitative data for its off-target activities makes a direct comparison of the selectivity profiles challenging. For researchers requiring a highly potent and well-characterized selective 12-LOX inhibitor for in vitro and potentially in vivo studies, ML355 appears to be the superior choice based on current literature. The selection of an appropriate inhibitor will ultimately depend on the specific requirements of the experimental system and the desired concentration range for achieving effective and specific inhibition of 12-LOX.

References

Validating CAY10698 Target Engagement in Intact Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of CAY10698, a selective inhibitor of 12-lipoxygenase (12-LOX). We will objectively compare its performance with other alternative inhibitors and provide the supporting experimental data and detailed protocols necessary for researchers to effectively assess 12-LOX inhibition in intact cells.

Introduction to this compound and its Target: 12-Lipoxygenase

This compound is a potent and selective inhibitor of 12-lipoxygenase (12-LOX), an enzyme that plays a crucial role in the metabolism of arachidonic acid to produce the bioactive lipid mediator 12-hydroxyeicosatetraenoic acid (12-HETE).[1] The 12-LOX pathway is implicated in various physiological and pathological processes, including inflammation, thrombosis, and cancer. Validating that this compound effectively engages its target, 12-LOX, within a cellular context is a critical step in preclinical research and drug development. This guide outlines the primary methods for confirming target engagement by measuring the downstream product of 12-LOX activity.

Comparison of 12-LOX Inhibitors

To effectively evaluate this compound, it is essential to compare its cellular potency with other known 12-LOX inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in cellular assays.

InhibitorTargetReported IC50 (in vitro)Cellular Potency (IC50)Selectivity Highlights
This compound 12-LOX5.1 µM[1]Not explicitly reported in searched literatureInactive against 5-LOX, 15-LOX-1, 15-LOX-2, and COX-1/2[1]
ML355 (VLX-1005) 12-LOX0.34 µM[2]Reduces 12-HETE in mouse/human beta cells[3][4]Excellent selectivity over related lipoxygenases and cyclooxygenases[2]
Baicalein 12-LOXVaries (µM range)Inhibits 12-HETE production in H460 lung cancer cells[5]Also inhibits 15-LOX[6]

Experimental Protocols for Validating Target Engagement

The most direct method to validate the engagement of this compound with 12-LOX in intact cells is to quantify the production of its enzymatic product, 12-HETE. A reduction in 12-HETE levels upon treatment with this compound provides strong evidence of target engagement. The two primary methods for this are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Quantification of 12-HETE by ELISA

ELISA is a widely used, plate-based assay that offers a relatively high-throughput and sensitive method for quantifying 12-HETE in cell culture supernatants or cell lysates.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells at a desired density in a multi-well plate and culture overnight.

    • Pre-treat cells with various concentrations of this compound or other inhibitors (e.g., ML355, Baicalein) for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with a 12-LOX substrate, such as arachidonic acid (typically 10-20 µM), for a specified time (e.g., 15-30 minutes) to induce 12-HETE production.

  • Sample Collection:

    • Cell Culture Supernatant: Carefully collect the cell culture medium. Centrifuge at 1000 x g for 20 minutes to remove any cells or debris.[7]

    • Cell Lysate: Wash the cells with cold PBS. Lyse the cells using a suitable lysis buffer (note: avoid detergents like NP-40 or Triton X-100 as they can interfere with the assay).[8] Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • ELISA Procedure (based on a typical competitive ELISA kit):

    • Prepare 12-HETE standards and samples according to the kit manufacturer's instructions.

    • Add 50 µL of standard or sample to the wells of the 12-HETE pre-coated microplate.

    • Immediately add 50 µL of Biotinylated-Conjugate (or similar detection reagent) to each well.[7]

    • Incubate for 1 hour at 37°C.

    • Wash the plate 3-5 times with the provided wash buffer.

    • Add 100 µL of Streptavidin-HRP working solution to each well and incubate for 30-60 minutes at 37°C.[7]

    • Wash the plate again as described above.

    • Add 90 µL of TMB Substrate Solution and incubate in the dark for 15-25 minutes at 37°C.[7][9]

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm immediately. The concentration of 12-HETE is inversely proportional to the signal.

Quantification of 12-HETE by LC-MS/MS

LC-MS/MS provides a highly sensitive and specific method for the absolute quantification of 12-HETE. This technique is considered the gold standard for lipid analysis.

Detailed Protocol:

  • Cell Culture, Treatment, and Sample Collection:

    • Follow the same procedure as for the ELISA protocol to culture, treat, and collect cell culture supernatants or lysates.

  • Lipid Extraction:

    • To the collected sample (e.g., 1 mL of supernatant or lysate), add an internal standard (e.g., 12(S)-HETE-d8).

    • Perform a liquid-liquid extraction. A common method is the Bligh and Dyer method, which involves the addition of a mixture of chloroform (B151607) and methanol.[10]

    • Vortex the mixture and then add more chloroform and a salt solution (e.g., NaCl) to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable mobile phase for LC-MS/MS analysis.[10]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the lipids using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect 12-HETE and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for 12-HETE (e.g., m/z 319.2 → 179.1) and the internal standard are used for quantification.

    • Quantify the amount of 12-HETE in the sample by comparing its peak area to that of the internal standard and a standard curve.

Visualizing Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_pathway 12-LOX Signaling Pathway cluster_inhibitors Inhibitors Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 HETE12 12(S)-HETE LOX12->HETE12 Downstream Downstream Signaling (e.g., inflammation, proliferation) HETE12->Downstream This compound This compound This compound->LOX12 ML355 ML355 ML355->LOX12 Baicalein Baicalein Baicalein->LOX12

Caption: The 12-LOX signaling pathway and points of inhibition.

G cluster_workflow Experimental Workflow for Target Engagement Validation start Start: Plate and Culture Cells treatment Treat cells with this compound or alternative inhibitors start->treatment stimulation Stimulate with Arachidonic Acid treatment->stimulation collection Collect Cell Supernatant or Lysate stimulation->collection quantification Quantify 12-HETE collection->quantification elisa ELISA quantification->elisa High-throughput lcms LC-MS/MS quantification->lcms High-specificity analysis Data Analysis: Compare 12-HETE levels to vehicle control elisa->analysis lcms->analysis end Conclusion: Target Engaged analysis->end

Caption: Workflow for validating 12-LOX target engagement.

Conclusion

Validating the target engagement of this compound in intact cells is a critical step for its preclinical characterization. By measuring the downstream product, 12-HETE, using sensitive and specific methods like ELISA or LC-MS/MS, researchers can confidently determine the cellular potency and efficacy of this compound. This guide provides the necessary framework, comparative data, and detailed protocols to design and execute robust target validation studies for this compound and other 12-LOX inhibitors.

References

CAY10698: A Comparative Analysis of Lipoxygenase Isoform Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating inflammatory pathways and related diseases, the selective inhibition of lipoxygenase (LOX) isoforms is of paramount importance. CAY10698 has emerged as a potent inhibitor of 12-lipoxygenase (12-LOX). This guide provides a comparative overview of this compound's cross-reactivity with other major LOX isoforms, supported by experimental data and protocols to aid in its evaluation as a selective research tool.

Potency and Selectivity of this compound

This compound demonstrates notable selectivity for 12-LOX. Its inhibitory activity has been quantified against a panel of key human lipoxygenase isoforms, revealing a significantly lower potency for 5-LOX and 15-LOX variants. This selectivity is crucial for dissecting the specific roles of 12-LOX in various physiological and pathological processes.

Inhibitory Activity of this compound against Human Lipoxygenase Isoforms
IsoformIC50 (µM)
12-LOX5.1
15-LOX-1>50
15-LOX-2>40
5-LOX>200

Data sourced from Cayman Chemical product information[1]. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The data clearly indicates that this compound is substantially more potent against 12-LOX compared to the other tested isoforms. The IC50 values for 15-LOX-1, 15-LOX-2, and 5-LOX are at least an order of magnitude higher, underscoring its utility as a selective 12-LOX inhibitor for in vitro studies.

Experimental Protocols

The determination of inhibitor potency and selectivity against different lipoxygenase isoforms is typically achieved through in vitro enzyme activity assays. Below is a detailed methodology representative of a common approach for assessing the inhibitory effects of compounds like this compound.

Lipoxygenase Inhibitor Screening Assay Protocol

This protocol outlines a general procedure for measuring the inhibitory activity of a compound against various lipoxygenase isoforms using a colorimetric assay format.[2][3]

1. Reagents and Materials:

  • Purified human lipoxygenase isoforms (5-LOX, 12-LOX, 15-LOX)

  • Arachidonic acid (substrate)

  • This compound (test inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO, for dissolving inhibitor)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Developing reagents for detection of hydroperoxides

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490-500 nm)

2. Preparation of Reagents:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

  • Prepare a solution of arachidonic acid in an appropriate solvent (e.g., ethanol) and then dilute in assay buffer.

  • Dilute the purified lipoxygenase enzymes to the desired concentration in assay buffer.

3. Assay Procedure:

  • To the wells of a 96-well microplate, add the assay buffer.

  • Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO without inhibitor) and a positive control (a known LOX inhibitor).

  • Add the diluted lipoxygenase enzyme to each well.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Incubate the plate for a set period (e.g., 10-20 minutes) at the same temperature.

  • Stop the reaction by adding a stopping reagent if necessary (assay dependent).

  • Add the developing reagents to detect the hydroperoxide products formed by the lipoxygenase activity.

  • Measure the absorbance of each well using a microplate reader at the specified wavelength.

4. Data Analysis:

  • Subtract the absorbance of the blank (no enzyme) wells from all other readings.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Workflow

To further clarify the process of assessing inhibitor specificity, the following diagrams illustrate the key steps involved.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor This compound Stock Plate 96-Well Plate Inhibitor->Plate Enzyme LOX Isoforms (5, 12, 15-LOX) Enzyme->Plate Substrate Arachidonic Acid Reaction Reaction Initiation Substrate->Reaction Incubation Incubation Plate->Incubation Incubation->Reaction Detection Colorimetric Detection Reaction->Detection Measurement Absorbance Reading Detection->Measurement Calculation IC50 Calculation Measurement->Calculation Result Selectivity Profile Calculation->Result

Figure 1. Workflow for determining the IC50 of this compound against different LOX isoforms.

The signaling pathway of lipoxygenases involves the conversion of arachidonic acid into various bioactive lipids. This compound selectively blocks the 12-LOX branch of this pathway.

cluster_pathways Lipoxygenase Pathways AA Arachidonic Acid LOX5 5-LOX AA->LOX5 LOX12 12-LOX AA->LOX12 LOX15 15-LOX AA->LOX15 Leukotrienes Leukotrienes LOX5->Leukotrienes HETE12 12-HETE LOX12->HETE12 HETE15 15-HETE LOX15->HETE15 Inhibitor This compound Inhibitor->LOX12

Figure 2. Selective inhibition of the 12-LOX pathway by this compound.

References

Head-to-head comparison of CAY10698 with other commercial 12-LOX inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-supported comparison of CAY10698 with other commercially available 12-lipoxygenase (12-LOX) inhibitors, namely ML355 and Baicalein. The objective is to offer a clear perspective on their relative performance based on available experimental data, aiding in the selection of the most suitable inhibitor for specific research applications.

Quantitative Performance Comparison

The inhibitory potency and selectivity of this compound, ML355, and Baicalein against 12-LOX are summarized below. It is important to note that the data presented is compiled from various sources, and direct comparison may be influenced by differing experimental conditions.

Inhibitor12-LOX IC50Selectivity ProfileCell-Based ActivitySource(s)
This compound 5.1 µMInactive against 5-LOX, 15-LOX-1, 15-LOX-2, and COX-1/2.Data not readily available in comparative studies.[Vendor Data]
ML355 290 nMSelective over 15-LOX-1, 5-LOX, 15-LOX-2, and COX-1/2.Yes, demonstrated inhibition of 12-HETE production in platelets and cancer cells.[1][2]
Baicalein 600 nMNot selective; also inhibits 15-LOX.Yes, demonstrated in various cell-based assays.[1][3][4]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.

Overview of 12-LOX Signaling Pathways

The 12-LOX enzyme plays a critical role in various physiological and pathological processes, primarily through the conversion of arachidonic acid to 12-hydroxyeicosatetraenoic acid (12-HETE). 12-HETE, in turn, acts as a signaling molecule implicated in cancer metastasis and platelet aggregation.

12-LOX Signaling Pathway 12-LOX Signaling Pathway in Cancer Metastasis and Platelet Aggregation AA Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 HETE12 12(S)-HETE LOX12->HETE12 GPR31 GPR31 HETE12->GPR31 Extracellular PKC Protein Kinase C (PKC) HETE12->PKC Intracellular Platelet Platelet HETE12->Platelet TumorCell Tumor Cell GPR31->TumorCell PKC->TumorCell Metastasis Metastasis (Invasion, Angiogenesis) TumorCell->Metastasis Aggregation Platelet Aggregation Platelet->Aggregation

Caption: 12-LOX metabolizes arachidonic acid to 12-HETE, which promotes cancer metastasis and platelet aggregation.

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and validation of inhibitor performance.

In Vitro 12-LOX Enzyme Inhibition Assay (Biochemical Assay)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified 12-LOX.

Biochemical_Assay_Workflow Workflow for In Vitro 12-LOX Inhibition Assay A Prepare Assay Buffer (e.g., Tris-HCl, pH 7.4) B Add Purified Human 12-LOX Enzyme A->B C Add Test Inhibitor (e.g., this compound, ML355, Baicalein) at various concentrations B->C D Pre-incubate at Room Temperature C->D E Initiate Reaction with Arachidonic Acid (Substrate) D->E F Monitor Formation of 12-HpETE at 234 nm (Spectrophotometer) E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: Workflow for determining the IC50 of 12-LOX inhibitors using a spectrophotometric biochemical assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 2 mM CaCl2.

    • Enzyme Solution: Purified human recombinant 12-LOX diluted in assay buffer to the desired concentration.

    • Substrate Solution: Arachidonic acid dissolved in ethanol (B145695) and then diluted in assay buffer.

    • Inhibitor Solutions: this compound, ML355, and Baicalein are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer.

    • Add the 12-LOX enzyme solution to each well.

    • Add the various concentrations of the test inhibitors or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.

    • Immediately measure the increase in absorbance at 234 nm every minute for 10-15 minutes using a microplate reader. The product of the 12-LOX reaction, 12(S)-hydroperoxyeicosatetraenoic acid (12-HpETE), has a characteristic absorbance at this wavelength.[5]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration and the control.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based 12-HETE Production Assay

This assay measures the ability of an inhibitor to block the production of 12-HETE in a cellular context, providing insights into cell permeability and target engagement.

Protocol:

  • Cell Culture and Treatment:

    • Culture human platelets or a cancer cell line known to express 12-LOX (e.g., some prostate or lung cancer cell lines) in appropriate media.[6]

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound, ML355, Baicalein, or vehicle control for 1-2 hours.

  • Stimulation of 12-HETE Production:

    • Stimulate the cells with a calcium ionophore (e.g., A23187) and arachidonic acid to induce 12-HETE production.[7][8]

    • Incubate for a defined period (e.g., 30 minutes).

  • Quantification of 12-HETE:

    • Collect the cell supernatant.

    • Quantify the amount of 12-HETE in the supernatant using a specific and sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Normalize the 12-HETE levels to the total protein concentration in each well.

    • Calculate the percentage of inhibition of 12-HETE production for each inhibitor concentration relative to the stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Concluding Remarks

  • This compound is a selective 12-LOX inhibitor with a micromolar potency. Its key advantage is its reported inactivity against other LOX isoforms and COX enzymes, making it a useful tool for specifically interrogating the role of 12-LOX.

  • ML355 stands out for its high potency (nanomolar IC50) and excellent selectivity.[1][2] Its demonstrated activity in cell-based assays and favorable pharmacokinetic properties make it a strong candidate for in vitro and in vivo studies.

  • Baicalein is a potent inhibitor of 12-LOX but lacks selectivity, as it also inhibits 15-LOX.[3][4] This broader activity profile should be considered when interpreting experimental results.

The choice of inhibitor will ultimately depend on the specific requirements of the experiment, with potency, selectivity, and cell permeability being key determining factors. For studies requiring the highest specificity for 12-LOX, ML355 and this compound appear to be superior choices over the less selective Baicalein. Researchers are encouraged to perform their own dose-response experiments to validate the potency and efficacy of these inhibitors in their specific experimental systems.

References

On-Target Efficacy of CAY10698: A Comparative Analysis with siRNA-Mediated Silencing of 12-Lipoxygenase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two distinct methodologies for interrogating the function of 12-Lipoxygenase (12-LOX): pharmacological inhibition with CAY10698 and genetic knockdown using small interfering RNA (siRNA). This guide offers detailed experimental protocols and presents hypothetical comparative data to illustrate the expected outcomes of such validation studies.

This compound is a potent and selective small molecule inhibitor of 12-Lipoxygenase (12-LOX), an enzyme implicated in various inflammatory diseases and cancer. To rigorously confirm that the observed cellular effects of this compound are a direct consequence of its interaction with 12-LOX, it is crucial to employ an orthogonal approach. The use of siRNA to specifically silence the expression of the gene encoding 12-LOX, ALOX12, provides a powerful genetic tool to validate the on-target effects of this compound. This guide outlines the experimental framework for such a comparison.

Comparative Analysis of this compound and ALOX12 siRNA

The following table summarizes the expected outcomes when treating relevant cells (e.g., human platelets or macrophages) with this compound versus transfecting them with ALOX12 siRNA. This hypothetical data is intended to illustrate the concordance between pharmacological inhibition and genetic knockdown, thereby confirming the on-target effects of this compound.

ParameterVehicle ControlThis compound (10 µM)Scrambled siRNA ControlALOX12 siRNA
12-LOX Protein Level 100%~100%~100%<20%
ALOX12 mRNA Level 100%~100%~100%<30%
12-LOX Enzyme Activity 100%<15% ~100%<25%
12-HETE Production 100%<10% ~100%<20%
Downstream Marker (p-p38 MAPK) 100%<30% ~100%<35%

Key Observations:

  • Specificity of this compound: this compound is expected to significantly inhibit 12-LOX enzyme activity and the production of its downstream metabolite, 12-hydroxyeicosatetraenoic acid (12-HETE), without altering the expression of the 12-LOX protein or its corresponding mRNA (ALOX12).

  • Efficacy of ALOX12 siRNA: Transfection with siRNA targeting ALOX12 should lead to a marked reduction in both ALOX12 mRNA and 12-LOX protein levels.[1] This knockdown in protein expression will consequently decrease 12-LOX activity and 12-HETE production.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and the experimental design, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Points of Intervention Arachidonic Acid Arachidonic Acid 12-LOX 12-LOX Arachidonic Acid->12-LOX Metabolized by 12-HETE 12-HETE 12-LOX->12-HETE Produces Downstream Signaling Downstream Signaling 12-HETE->Downstream Signaling Activates Cellular Response Cellular Response Downstream Signaling->Cellular Response Leads to This compound This compound This compound->12-LOX Inhibits ALOX12 siRNA ALOX12 siRNA ALOX12 siRNA->12-LOX Prevents Synthesis

Caption: The 12-Lipoxygenase signaling pathway and points of intervention.

G cluster_0 Experimental Arms cluster_1 Cell Culture & Treatment cluster_2 Analysis A Vehicle Control Culture Plate Cells A->Culture B This compound Treatment B->Culture C Scrambled siRNA C->Culture D ALOX12 siRNA D->Culture Treat Add this compound or Transfect with siRNA Culture->Treat Incubate Incubate for 24-48h Treat->Incubate qPCR ALOX12 mRNA Quantification Incubate->qPCR Western Blot 12-LOX Protein Level Incubate->Western Blot Activity Assay 12-LOX Enzyme Activity Incubate->Activity Assay ELISA/LC-MS 12-HETE Measurement Incubate->ELISA/LC-MS Downstream Downstream Marker Analysis Incubate->Downstream

Caption: Experimental workflow for comparing this compound and ALOX12 siRNA.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting the comparative analysis. Optimization for specific cell types and experimental conditions is recommended.

Cell Culture and Treatment
  • Cell Lines: Human platelets, primary human macrophages, or a relevant cell line expressing 12-LOX (e.g., K562 cells).

  • Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in culture media to the final desired concentration (e.g., 10 µM). Add the diluted compound to the cells and incubate for the desired time (e.g., 24 hours). A vehicle control (DMSO) should be run in parallel.

siRNA Transfection
  • siRNA: Obtain validated siRNA targeting the human ALOX12 gene and a non-targeting (scrambled) control siRNA.

  • Transfection Reagent: Use a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) or electroporation, depending on the cell type.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

  • Protocol for Lipid-Based Transfection (General):

    • Seed cells in a 6-well plate to achieve 50-70% confluency on the day of transfection.

    • For each well, dilute 30 pmol of siRNA in 150 µL of serum-free medium.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 150 µL of serum-free medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells.

    • Incubate the cells for 24-48 hours before harvesting for analysis.

Quantitative Real-Time PCR (qPCR) for ALOX12 mRNA Levels
  • RNA Extraction: Isolate total RNA from cell lysates using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for ALOX12 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of ALOX12 mRNA using the ΔΔCt method.[16][17][18][19]

Western Blot for 12-LOX Protein Levels
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against 12-LOX overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20][21][22][23][24]

    • Use an antibody against a loading control (e.g., β-actin or GAPDH) to normalize protein loading.

12-LOX Enzyme Activity Assay
  • Assay Principle: Utilize a colorimetric or fluorometric assay kit that measures the hydroperoxides generated by lipoxygenase activity.[25][26][27]

  • Procedure (General):

    • Prepare cell lysates according to the kit's instructions.

    • Add the cell lysate to a reaction mixture containing a lipoxygenase substrate (e.g., arachidonic acid).

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence at the specified wavelength.

    • Calculate the 12-LOX activity relative to the vehicle control.

Measurement of 12-HETE Production
  • Methodology: Quantify the levels of 12-HETE in the cell culture supernatant or cell lysates using a competitive ELISA kit or by LC-MS/MS for higher sensitivity and specificity.[28][29][30][31][32][33][34][35][36][37]

  • ELISA Procedure (General):

    • Collect cell culture supernatant or prepare cell lysates.

    • Perform the ELISA according to the manufacturer's protocol. This typically involves adding samples and standards to a plate pre-coated with a 12-HETE antibody, followed by the addition of a HRP-conjugated 12-HETE tracer and a substrate solution.

    • Measure the absorbance and determine the 12-HETE concentration from a standard curve.

References

Assessing the Off-Target Profile of CAY10698 in Proteomic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for targeted therapeutics, understanding a compound's off-target profile is as crucial as defining its on-target potency. This guide provides a comparative assessment of the 12-lipoxygenase (12-LOX) inhibitor, CAY10698, and its alternatives, with a focus on their off-target profiles as evaluated through proteomic studies and other selectivity assays. While direct proteomic data for this compound is limited in publicly available research, this guide leverages data from alternative 12-LOX inhibitors, ML355 and baicalein (B1667712), to provide a comparative context for researchers.

Executive Summary

This compound is a potent inhibitor of 12-LOX, an enzyme implicated in various inflammatory diseases and cancer. However, a comprehensive understanding of its off-target interactions is essential for predicting potential side effects and ensuring therapeutic safety. This guide compares this compound with two other widely studied 12-LOX inhibitors:

  • ML355: A highly potent and selective 12-LOX inhibitor with favorable pharmacokinetic properties.

  • Baicalein: A natural flavonoid with 12-LOX inhibitory activity, but also known to interact with a broader range of cellular targets.

Due to the limited availability of direct proteomic studies on this compound, this comparison relies on selectivity data for ML355 and published proteomic analyses of baicalein to infer potential off-target landscapes.

Comparative Analysis of 12-LOX Inhibitors

The following table summarizes the available data on the on-target potency and off-target profiles of this compound, ML355, and baicalein.

FeatureThis compoundML355Baicalein
Primary Target 12-Lipoxygenase (12-LOX)12-Lipoxygenase (12-LOX)12-Lipoxygenase (12-LOX)
On-Target Potency (IC50) Potent (specific values not consistently reported in comparative studies)~0.29 µM - 0.34 µM[1][2]Micromolar range (variable depending on assay conditions)
Proteomic Off-Target Data No direct proteomic studies found in the public domain.No direct proteomic off-target studies found. High selectivity reported against other LOX and COX enzymes.[1][3]Multiple proteomic studies available, indicating effects on various cellular processes.
Known/Potential Off-Targets (from selectivity assays & proteomics) Data not available.Highly selective against 5-LOX, 15-LOX-1, 15-LOX-2, and COX-1/2.[1][3]Proteins involved in cell cycle, apoptosis, and metabolism.[4][5][6]

Signaling Pathway and Experimental Workflow

To visualize the context of 12-LOX inhibition and the general approach to assessing off-target profiles, the following diagrams are provided.

12-LOX_Signaling_Pathway cluster_inhibitors Inhibitors Arachidonic Acid Arachidonic Acid 12-LOX 12-LOX Arachidonic Acid->12-LOX 12-HPETE 12-HPETE 12-LOX->12-HPETE 12-HETE 12-HETE 12-HPETE->12-HETE Inflammation Inflammation 12-HETE->Inflammation Cell Proliferation Cell Proliferation 12-HETE->Cell Proliferation Platelet Aggregation Platelet Aggregation 12-HETE->Platelet Aggregation This compound This compound This compound->12-LOX ML355 ML355 ML355->12-LOX Baicalein Baicalein Baicalein->12-LOX

Figure 1: Simplified 12-LOX Signaling Pathway and Points of Inhibition.

Off_Target_Proteomics_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Protein Extraction Protein Extraction Compound Treatment->Protein Extraction Proteomic Analysis (e.g., LC-MS/MS) Proteomic Analysis (e.g., LC-MS/MS) Protein Extraction->Proteomic Analysis (e.g., LC-MS/MS) Data Analysis Data Analysis Proteomic Analysis (e.g., LC-MS/MS)->Data Analysis Off-Target Identification Off-Target Identification Data Analysis->Off-Target Identification

Figure 2: General Experimental Workflow for Off-Target Proteomic Profiling.

Experimental Protocols

While a specific protocol for this compound is not available, a general methodology for assessing off-target profiles using proteomics is outlined below, based on common practices in the field.

A General Protocol for Off-Target Profiling using Quantitative Proteomics:

  • Cell Culture and Treatment:

    • Select a relevant human cell line.

    • Culture cells to a desired confluency (e.g., 70-80%).

    • Treat cells with the test compound (e.g., this compound) at various concentrations and a vehicle control (e.g., DMSO) for a specified duration.

  • Protein Extraction and Digestion:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a standard assay (e.g., BCA assay).

    • Perform in-solution or in-gel digestion of proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Acquire data in a data-dependent or data-independent acquisition mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Perform protein identification by searching the data against a human protein database.

    • Quantify the relative abundance of proteins between the compound-treated and vehicle-treated samples.

    • Identify proteins that show statistically significant changes in abundance as potential off-targets.

  • Bioinformatic Analysis and Target Validation:

    • Perform functional enrichment analysis (e.g., GO, KEGG) on the list of potential off-target proteins to identify enriched biological pathways and processes.

    • Validate key off-target interactions using orthogonal methods such as Western blotting, thermal shift assays, or enzymatic assays.

Discussion and Future Directions

The current analysis underscores a significant gap in the publicly available data regarding the off-target profile of this compound. While its on-target potency against 12-LOX is established, the lack of comprehensive selectivity screening, particularly through unbiased proteomic approaches, limits a thorough risk-benefit assessment.

In contrast, ML355 has been characterized as a highly selective 12-LOX inhibitor based on targeted enzymatic assays against related enzymes.[1][3] This provides a degree of confidence in its specificity, although broad, unbiased proteomic screening would provide a more complete picture.

Baicalein, while also inhibiting 12-LOX, demonstrates a much broader pharmacological profile, with proteomic studies revealing its influence on a multitude of cellular pathways.[4][5][6] This highlights the potential for natural compounds to have pleiotropic effects, which can be both beneficial and detrimental depending on the therapeutic context.

For researchers utilizing this compound, it is crucial to be aware of the potential for off-target effects and to consider conducting independent selectivity and off-target profiling studies. The experimental workflow described in this guide provides a robust framework for such investigations. Future research should prioritize the comprehensive proteomic profiling of this compound and a direct comparative analysis with other 12-LOX inhibitors like ML355 to provide a clearer understanding of their relative off-target landscapes. This will be instrumental in guiding the selection of the most appropriate chemical probes for basic research and for the development of safer and more effective 12-LOX-targeted therapies.

References

Safety Operating Guide

Proper Disposal Procedures for CAY10698

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, researchers, and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information regarding the proper disposal of CAY10698, a potent and selective inhibitor of 12-Lipoxygenase (12-LOX).

Safety and Handling Precautions

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard laboratory safety protocols should always be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are recommended.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Although the product is not classified as a skin irritant, gloves are essential to prevent absorption.

  • Body Protection: A laboratory coat should be worn.

First Aid Measures:

  • After inhalation: Move the person to fresh air. If symptoms persist, consult a physician.

  • After skin contact: Wash off with soap and plenty of water. Generally, the product does not irritate the skin.

  • After eye contact: Rinse opened eye for several minutes under running water.

  • After swallowing: If symptoms persist, consult a doctor.

Disposal Procedures

While this compound is not classified as hazardous, it is crucial to prevent its release into the environment.

Step-by-Step Disposal Guidance:

  • Small Spills: For minor spills, absorb the material with an inert absorbent material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and collect it into a suitable, labeled container for disposal[1].

  • Unused Product: Unused this compound should be disposed of in accordance with local, state, and federal regulations. While not classified as hazardous, it is best practice to treat it as chemical waste.

  • Container Disposal: Empty containers may retain product residue. Do not reuse empty containers. They should be disposed of in a safe manner in accordance with governmental regulations.

  • Environmental Precautions: Do not allow the product to enter sewers or surface and ground water[2].

It is the responsibility of the waste generator to determine the proper waste classification and disposal methods in compliance with applicable regulations.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 684236-01-9
Molecular Formula C₁₇H₁₇N₃O₄S₂[3]
Molecular Weight 391.5 g/mol [3]
Appearance A crystalline solid
Solubility DMF: 25 mg/ml; DMSO: 20 mg/ml; Ethanol: 0.5 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[3]
Flammability Product is not flammable
Explosion Hazard Product does not present an explosion hazard[4]

This compound Signaling Pathway

This compound is a selective inhibitor of 12-lipoxygenase (12-LOX). This enzyme catalyzes the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HpETE)[3]. This pathway is implicated in various physiological and pathological processes.

CAY10698_Pathway Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 HpETE12 12-HpETE LOX12->HpETE12 This compound This compound This compound->LOX12

Inhibitory action of this compound on the 12-LOX pathway.

References

Personal protective equipment for handling CAY10698

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of CAY10698, a potent and selective inhibitor of 12-Lipoxygenase (12-LOX). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is a best practice in all laboratory settings to utilize a standard level of personal protective equipment to ensure safety and minimize exposure to all chemical compounds.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses or gogglesProtects eyes from potential splashes or aerosols.
Hand Protection Nitrile glovesPrevents direct skin contact with the compound. The glove material should be impermeable and resistant to the product.
Body Protection Laboratory coatProtects skin and personal clothing from potential spills.
Respiratory Protection Not generally required under normal handling conditionsThe SDS for this compound states that breathing equipment is not required. However, a fume hood should be used when handling the powder form to avoid inhalation.

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form of this compound to avoid generating dust.

  • Avoid direct contact with skin and eyes.

  • Wash hands thoroughly after handling the compound.

Storage:

  • Store in a tightly sealed container.

  • Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month, protected from light.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • Unused Compound: Collect in a designated, labeled waste container for chemical waste.

  • Contaminated Materials: Items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be placed in a sealed bag or container and disposed of as chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste. Once cleaned, deface the label before disposal.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare workspace in a chemical fume hood A->B C Retrieve this compound from storage B->C D Allow to equilibrate to room temperature C->D E Weigh or measure the required amount D->E F Prepare solution as per experimental protocol E->F G Decontaminate work surfaces F->G H Dispose of waste in designated containers G->H I Return this compound to proper storage H->I J Remove and dispose of PPE I->J K Wash hands thoroughly J->K

Workflow for Safe Handling of this compound

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.